2-Fluoro-4-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPXRPUBXXCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343078 | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-27-6 | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzaldehyde (CAS: 348-27-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Fluoro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various physiologically active compounds. This document consolidates its physicochemical properties, spectroscopic data, and established synthetic applications, with a focus on its role in the development of potent kinase inhibitors.
Physicochemical Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅FO₂.[1][2] Its chemical structure, featuring a fluorine atom ortho to the aldehyde group and a hydroxyl group para to it, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 348-27-6 | [1][2] |
| Molecular Formula | C₇H₅FO₂ | [1][2] |
| Molecular Weight | 140.11 g/mol | [1][2] |
| Appearance | White to off-white or cream to pink/gray crystalline powder | [3][4] |
| Melting Point | 168-170 °C | [5][6] |
| Boiling Point | 254.2 ± 20.0 °C (Predicted) | [5] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 6.78 ± 0.18 (Predicted) | [5] |
| Solubility | No experimental data available. Predicted to be slightly soluble in water. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A multinuclear magnetic resonance study has provided detailed experimental data for this compound in DMSO-d₆.
Table 2: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound in DMSO-d₆
| Nucleus | Atom | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H | H3 | 6.84 | ³J(H3-F) = 11.8, ⁴J(H3-H5) = 2.4 |
| H5 | 6.94 | ⁴J(H5-F) = 8.6, ⁴J(H5-H3) = 2.4, ³J(H5-H6) = 8.4 | |
| H6 | 7.59 | ³J(H6-H5) = 8.4, ⁵J(H6-F) = 0.8 | |
| CHO | 10.08 | ⁴J(CHO-F) = 3.4 | |
| OH | 11.09 | - | |
| ¹³C | C1 | 122.1 | ²J(C1-F) = 13.9, ²J(C1-H6) = 3.9 |
| C2 | 163.7 | ¹J(C2-F) = 251.5 | |
| C3 | 104.2 | ²J(C3-F) = 24.3 | |
| C4 | 162.7 | ³J(C4-F) = 12.1 | |
| C5 | 113.1 | ⁴J(C5-F) = 2.7 | |
| C6 | 132.0 | ³J(C6-F) = 3.9 | |
| CHO | 187.3 | ³J(CHO-F) = 5.5 | |
| ¹⁹F | F | -107.0 | - |
Source: I. Iriepa et al., A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.
Table 3: Key Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
| 140 | Molecular Ion [M]⁺ |
| 139 | [M-H]⁺ (Base Peak) |
| 83 | Fragment |
Source: PubChem CID 587246[1]
Infrared (IR) Spectroscopy
While detailed assignments are not widely published, a vapor phase IR spectrum is available. Key expected absorptions would include:
-
O-H stretch: Broad band around 3200-3600 cm⁻¹
-
C=O stretch (aldehyde): Strong band around 1670-1700 cm⁻¹
-
C-F stretch: Strong band around 1200-1300 cm⁻¹
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region
Reactivity and Safety
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling this compound. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[5]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent formation and formylation, and subsequent deprotection.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Methodology:
-
Protection: 3-Fluorophenol is reacted with 2-bromopropane in the presence of a base like potassium carbonate in an organic solvent to yield 1-fluoro-3-isopropoxybenzene.
-
Bromination: The protected phenol is then brominated, for example using N-bromosuccinimide (NBS), to introduce a bromine atom ortho to the fluorine.
-
Formylation: The resulting aryl bromide undergoes a Grignard exchange followed by reaction with dimethylformamide (DMF) to introduce the aldehyde group.
-
Deprotection: The isopropoxy protecting group is removed using a Lewis acid such as boron trichloride to afford the final product, this compound.
This is a generalized protocol based on patent literature. Specific reaction conditions may vary.
Applications in Drug Discovery
While there is limited information on the direct biological activity of this compound, it is a crucial intermediate in the synthesis of potent inhibitors of Janus kinase 2 (JAK2).[5] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Synthesis of Deazapurine JAK2 Inhibitors
This compound is utilized in the Pictet-Spengler condensation reaction to construct the core of 3,4-ring fused deazapurine-based JAK2 inhibitors.
Experimental Workflow: Synthesis of Deazapurine JAK2 Inhibitors
Caption: Role of this compound in JAK2 inhibitor synthesis.
This synthetic strategy highlights the importance of this compound as a key building block for generating complex heterocyclic scaffolds with significant therapeutic potential. The fluorine and hydroxyl moieties of the starting material can be further functionalized to optimize the potency and pharmacokinetic properties of the final drug candidates.
References
- 1. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. strem.com [strem.com]
- 4. This compound | 348-27-6 [chemicalbook.com]
- 5. 348-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,5-DIFLUORO-4-HYDROXYBENZALDEHYDE CAS#: 918523-99-6 [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4-hydroxybenzaldehyde, a versatile building block in medicinal chemistry. This document consolidates essential data, outlines experimental protocols, and presents visual workflows to support its application in research and drug development.
Core Physicochemical Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅FO₂.[1][2] Its structure incorporates a fluorine atom, a hydroxyl group, and an aldehyde group, making it a valuable intermediate for the synthesis of various physiologically active compounds.[3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 348-27-6 | [1][2][3] |
| Molecular Formula | C₇H₅FO₂ | [1][2] |
| Molecular Weight | 140.11 g/mol | [2] |
| Appearance | Cream or pink to gray crystalline powder; White to yellow to red to brown powder | [1][5] |
| Melting Point | 168-170°C | [3][6] |
| Boiling Point | 254.2 ± 20.0 °C (Predicted) | [3][6] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa | 6.78 ± 0.18 (Predicted) | [6] |
| Solubility | Slightly soluble in water. | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | Source(s) |
| GC-MS | NIST Number: 124985 | [2] |
| IR Spectra | Vapor Phase IR Spectra available. | [2] |
| ¹H NMR (400MHz, CDCl₃) | δ 10.34 (s, 1H), 9.45 (s, 1H), 7.54-7.41 (m, 2H), 6.88-6.85 (m, 1H) | [4] |
| ESI-MS | m/z 139 [M-H]⁻ | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are critical for its practical application.
Synthesis of this compound
A patented method for the preparation of this compound starts from 3-fluorophenol. The process involves the protection of the hydroxyl group, followed by bromination, Grignard reagent exchange, reaction with dimethylformamide (DMF) to introduce the aldehyde group, and subsequent deprotection.[4]
General Synthesis Workflow
Caption: Synthetic pathway for this compound.
Purification by Recrystallization
Crude this compound can be purified by recrystallization to achieve high purity.[4]
Protocol:
-
Dissolve the crude product in isopropyl ether.[8]
-
Heat the mixture to 60-65°C for recrystallization.[4]
-
Pour the mixture into ice water.
-
Adjust the pH to 6-7 with sodium carbonate solid.
-
Further adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Wash the organic phase with saturated salt water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the solution and perform reduced pressure distillation to obtain the crude product.
-
Add isopropyl ether and heat to 60-65°C for recrystallization to yield pure this compound.[4]
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] Its derivatives have been investigated for a range of therapeutic applications.
Notably, it is a useful reagent for the preparation of 3,4-ring fused 7-azaindoles and deazapurines which act as potent JAK2 inhibitors.[3] It has also been used as an intermediate in the synthesis of novel melanin concentrating hormone receptor antagonists.[4]
Targeting Aldehyde Dehydrogenase (ALDH) in Cancer
Derivatives of benzaldehyde, including those structurally related to this compound, have been explored as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[9] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance.[9] Inhibition of this enzyme presents a promising strategy in cancer therapy.
Simplified Signaling Context
Caption: Inhibition of ALDH1A3 by benzaldehyde derivatives.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Precautionary Measures:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[10]
-
First Aid:
-
Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10] It is recommended to store under inert gas (nitrogen or Argon) at 2-8°C.[3][6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
References
- 1. H26218.ME [thermofisher.cn]
- 2. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 348-27-6 [chemicalbook.com]
- 4. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound | 348-27-6 [sigmaaldrich.com]
- 6. 348-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,5-DIFLUORO-4-HYDROXYBENZALDEHYDE CAS#: 918523-99-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-hydroxybenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of physiologically active compounds. Its unique structure, featuring fluorine, aldehyde, and phenolic hydroxyl groups, makes it a versatile building block for a range of organic molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, methods for its characterization, and its role in the development of novel therapeutics, such as Janus kinase (JAK) inhibitors.
Core Molecular Data
This compound is a substituted aromatic aldehyde. Its fundamental molecular and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol |
| CAS Number | 348-27-6 |
| Appearance | White to off-white solid |
| Melting Point | 168-170 °C |
| IUPAC Name | This compound |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent formation, formylation, and final deprotection.[1]
Synthesis Workflow
Experimental Protocol
Step 1: Protection of 3-Fluorophenol [1]
-
In a suitable reaction vessel, mix 5.6g (0.05 mol) of 3-fluorophenol with 15.9g (0.115 mol) of ground potassium carbonate in 60mL of acetonitrile.
-
Slowly add 8.7g (0.07 mol) of 2-bromopropane to the mixture at a temperature of 30-35 °C.
-
Increase the temperature to 80-82 °C and maintain the reaction for 14 hours.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After cooling to room temperature, add water and ethyl acetate. Separate the organic phase.
-
Wash the organic phase with water and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain 1-fluoro-3-isopropoxybenzene.
Step 2: Bromination [2]
-
Dissolve the 1-fluoro-3-isopropoxybenzene in a suitable organic solvent such as 1,2-dichloroethane or dichloromethane.
-
Add a brominating agent, for example, tetrabutylammonium tribromide or pyridinium tribromide. The molar ratio of 1-fluoro-3-isopropoxybenzene to the brominating agent should be approximately 1:0.98-1.05.
-
Stir the reaction at room temperature until completion.
Step 3: Grignard Reaction and Formylation [2]
-
Dissolve the resulting 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to between -10°C and 0°C.
-
Slowly add a solution of isopropylmagnesium chloride in THF.
-
After the Grignard exchange is complete, add dimethylformamide (DMF) to the reaction mixture to introduce the aldehyde group.
Step 4: Deprotection and Purification [1]
-
React the 2-fluoro-4-isopropoxybenzaldehyde with a deprotecting agent like boron trichloride.
-
After deprotection, pour the reaction mixture into ice water.
-
Adjust the pH to 6-7 with sodium carbonate, then to 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Wash the combined organic phases with saturated salt water and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by reduced pressure distillation.
-
For further purification, recrystallize the obtained solid from isopropyl ether by heating to 60-65 °C to yield pure this compound.
Analytical Characterization
A combination of spectroscopic methods is employed to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400MHz, CDCl₃): [1]
-
δ 10.34 (s, 1H): Corresponds to the aldehyde proton (-CHO).
-
δ 9.45 (s, 1H): Represents the phenolic hydroxyl proton (-OH).
-
δ 7.54-7.41 (m, 2H): Aromatic protons.
-
δ 6.88-6.85 (m, 1H): Aromatic proton.
Mass Spectrometry (MS)
-
GC-MS Analysis: Gas chromatography coupled with mass spectrometry can be utilized for the analysis of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[3]
-
ESI-MS: Electrospray ionization mass spectrometry in negative ion mode would show a peak at m/z 139 [M-H]⁻.[1]
Infrared (IR) Spectroscopy
-
Characteristic Peaks: The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) functional groups.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] Its fluorinated structure can enhance the metabolic stability and binding affinity of drug candidates.[4]
Synthesis of JAK2 Inhibitors
A significant application of this compound is in the preparation of potent Janus kinase 2 (JAK2) inhibitors, such as 3,4-ring fused 7-azaindoles and deazapurines.[2] The JAK-STAT signaling pathway is crucial in mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various immune disorders.[5]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a key signaling cascade in the immune system.[5] It is initiated by the binding of cytokines to their receptors, leading to the activation of associated Janus kinases (JAKs).[6] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[7][8]
References
- 1. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | 348-27-6 [chemicalbook.com]
- 3. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. cusabio.com [cusabio.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Fluoro-4-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-4-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of the compound's structural features as determined by NMR spectroscopy.
Introduction
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅FO₂.[1] Its structure incorporates a fluorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, making it a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. NMR spectroscopy is a powerful analytical technique for elucidating the precise structure of such molecules by providing detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| CHO | 10.34 | s | - |
| OH | 9.45 | s | - |
| H-6 | 7.54-7.41 | m | - |
| H-5 | 7.54-7.41 | m | - |
| H-3 | 6.88-6.85 | m | - |
Note: Data obtained in CDCl₃ at 400 MHz.[2] The signals for H-5 and H-6 are part of a multiplet.[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with electronegative substituents like fluorine and oxygen causing significant downfield shifts.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 (CHO) | Data not available |
| C-2 (C-F) | Data not available |
| C-3 | Data not available |
| C-4 (C-OH) | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
A comprehensive set of assigned ¹³C NMR chemical shifts for this compound was not explicitly detailed in the provided search results. A multinuclear magnetic resonance study of various fluoro-substituted hydroxybenzaldehydes has been conducted, and the data for this compound is contained within that study.[3]
Experimental Protocols
The NMR spectra were recorded on a Bruker DRX 400 spectrometer operating at a frequency of 400.13 MHz for ¹H NMR and 100.62 MHz for ¹³C NMR.[3] The samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2][3] Chemical shifts are reported in parts per million (ppm) and were referenced internally to the residual solvent signals (CDCl₃: δ 7.26 for ¹H; DMSO-d₆: δ 2.49 for ¹H and δ 39.5 for ¹³C).[3] The coupling constants (J) are reported in Hertz (Hz).
The workflow for acquiring and processing the NMR data is outlined in the following diagram:
Structural Assignment and Coupling Interactions
The assignment of the proton signals is based on their chemical shifts, multiplicities, and coupling constants. The aldehydic proton appears as a singlet at a characteristic downfield position. The aromatic protons show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The following diagram illustrates the key through-bond coupling relationships in this compound that give rise to the observed splitting patterns in the NMR spectra.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Fluoro-4-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Fluoro-4-hydroxybenzaldehyde. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and an analysis of the vibrational modes of this compound. This compound is a valuable intermediate in organic synthesis, and a thorough understanding of its spectral characteristics is essential for its identification and quality control.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum of this compound (C₇H₅FO₂) is characterized by the vibrational frequencies of its key functional groups: the hydroxyl (-OH) group, the aldehyde (-CHO) group, the carbon-fluorine (C-F) bond, and the substituted benzene ring. The positions of these groups on the aromatic ring influence the exact wavenumbers of their vibrations, providing a unique spectral fingerprint for the molecule.
Experimental Protocols for FT-IR Analysis
A reliable FT-IR spectrum of solid this compound can be obtained using the following methodologies.
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.
Materials:
-
This compound (1-2 mg)
-
Dry, IR-grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
Procedure:
-
Thoroughly grind the 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer the resulting powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1]
Sample Preparation: Thin Solid Film Method
This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.
Materials:
-
This compound (10-20 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Dissolve a small amount (approximately 10-20 mg) of the solid sample in a few drops of a volatile solvent.[2]
-
Using a pipette, carefully deposit a few drops of the solution onto the surface of a clean, dry salt plate.[2]
-
Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[2]
Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).
Procedure:
-
Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan with an empty sample compartment or a clean salt plate.
-
Place the KBr pellet or the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
Data Processing
-
The acquired sample spectrum should be ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the peaks with their corresponding wavenumbers (cm⁻¹).
Expected Vibrational Frequencies and Assignments
While a publicly available, fully assigned experimental spectrum of this compound is not readily found, the expected absorption bands can be predicted based on the analysis of its structural components and comparison with similar molecules. The following table summarizes the key expected vibrational frequencies and their assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3600 - 3200 | O-H stretch | Broad band, indicative of the hydroxyl group. |
| 3100 - 3000 | Aromatic C-H stretch | Medium to weak bands. |
| 2880 - 2800 and 2780 - 2680 | Aldehyde C-H stretch | Two weak bands (Fermi resonance), characteristic of aldehydes. |
| 1710 - 1685 | C=O stretch | Strong, sharp band from the aldehyde carbonyl group. Conjugation with the aromatic ring shifts it to a lower wavenumber. |
| 1625 - 1580 | C=C stretch | Aromatic ring skeletal vibrations. |
| 1500 - 1400 | C=C stretch | Aromatic ring skeletal vibrations. |
| 1300 - 1200 | In-plane O-H bend | Medium intensity band. |
| 1250 - 1100 | C-F stretch | Strong absorption band. |
| 900 - 675 | Out-of-plane C-H bend | Aromatic ring substitution pattern. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the functional groups in this compound.
Conclusion
The infrared spectrum of this compound is defined by the characteristic absorption bands of its hydroxyl, aldehyde, and carbon-fluorine functional groups, as well as the vibrations of the substituted aromatic ring. By following standardized experimental protocols, a high-quality FT-IR spectrum can be obtained, which is invaluable for the structural confirmation and purity assessment of this compound. The data and methodologies presented in this guide serve as a critical resource for scientists and researchers in the fields of chemical synthesis and drug development.
References
Mass Spectrometry Analysis of 2-Fluoro-4-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Fluoro-4-hydroxybenzaldehyde (C₇H₅FO₂), a key intermediate in the synthesis of various physiologically active compounds. Understanding its fragmentation patterns and analytical characteristics is crucial for its identification, quantification, and quality control in research and drug development settings.
Physicochemical Properties and Mass Spectrometry Data
This compound is a fluorinated aromatic aldehyde with a molecular weight of 140.11 g/mol .[1] Its mass spectrometric analysis is essential for confirming its structure and purity. The primary ionization techniques employed for its analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).
GC-MS Fragmentation Analysis
Under electron ionization (EI) conditions in GC-MS, this compound undergoes characteristic fragmentation. The NIST Mass Spectrometry Data Center has recorded a GC-MS spectrum for this compound (NIST Number: 124985).[1][2] The key mass-to-charge ratios (m/z) observed are summarized in the table below.
| m/z Ratio | Proposed Fragment Ion | Relative Intensity |
| 140 | [M]⁺• (Molecular Ion) | High |
| 139 | [M-H]⁺ | Very High (Top Peak) |
| 111 | [M-CHO]⁺ | Moderate |
| 83 | [M-CHO-CO]⁺ | High (3rd Highest) |
| 82 | [C₅H₂FO]⁺ | Moderate |
| 55 | [C₃H₃O]⁺ | Moderate |
Note: The relative intensities are based on the available NIST data and predicted fragmentation patterns. The base peak is typically the [M-H]⁺ ion.
The fragmentation pattern is consistent with that of substituted benzaldehydes. The molecular ion peak ([M]⁺•) is observed at m/z 140. The most abundant fragment ion, the base peak, is typically observed at m/z 139, corresponding to the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion. Subsequent fragmentation involves the loss of the formyl group (-CHO) to yield a fragment at m/z 111, followed by the loss of carbon monoxide (CO) to produce a fragment at m/z 83.
ESI-MS Analysis
In negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound readily deprotonates at the phenolic hydroxyl group to form the [M-H]⁻ ion at m/z 139. This technique is particularly useful for the analysis of this compound in liquid chromatography setups.
Experimental Protocols
The following are representative protocols for the mass spectrometric analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound using a standard GC-MS system.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
2. GC Conditions:
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the analysis of this compound in complex matrices, often encountered in drug metabolism or reaction monitoring studies.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: Linear gradient from 5% to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500.
Application in Drug Development: A Precursor for JAK2 Inhibitors
This compound serves as a crucial building block in the synthesis of potent and selective Janus kinase 2 (JAK2) inhibitors.[3] Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[4] Therefore, targeting JAK2 is a key strategy in modern drug development.
The synthesis of these inhibitors often involves the condensation of this compound with other chemical moieties to construct the final pharmacophore. The analytical methods described herein are essential for monitoring the progress of these synthetic steps and for the quality control of the final active pharmaceutical ingredient (API).
JAK-STAT Signaling Pathway and the Role of JAK2 Inhibitors
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.
Caption: The JAK-STAT signaling pathway and inhibition by a JAK2 inhibitor.
Experimental Workflow: From Synthesis to Analysis
The following diagram outlines a typical experimental workflow for the synthesis and analysis of a bioactive molecule using this compound as a starting material.
Caption: Workflow for synthesis and analysis of a bioactive molecule.
References
A Technical Guide to the Solubility Profile of 2-Fluoro-4-hydroxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various physiologically active compounds. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental protocol for determining its solubility in various organic solvents. Additionally, qualitative solubility information for the closely related compound, 4-hydroxybenzaldehyde, is presented as a comparative reference.
Introduction
This compound is a versatile organic building block utilized in the preparation of pharmaceuticals and pesticides.[1] Its chemical structure, featuring a fluorine atom, a hydroxyl group, and an aldehyde group, imparts specific physicochemical properties that influence its behavior in different solvent systems. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.
Predicted Solubility Profile
Based on the general principles of solubility, the "like dissolves like" rule is a primary determinant. This compound possesses both polar (hydroxyl and aldehyde groups) and non-polar (benzene ring) characteristics. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the overall aromatic character suggests solubility in various organic solvents. The fluorine atom can further influence polarity and intermolecular interactions.
Smaller aldehydes and ketones are generally miscible with water, but their solubility decreases as the carbon chain length increases.[2][3] While this compound is a relatively small molecule, its aromatic nature likely limits its aqueous solubility. It is anticipated to be more soluble in polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents using the isothermal saturation method.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
-
Record the exact volume of the filtrate.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can be calculated in g/L.
-
Chromatographic/Spectroscopic Method: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is required for this step.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, expressing the results in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
-
Data Presentation (Hypothetical Example)
While specific experimental data for this compound is not available, the results of the aforementioned protocol would be presented as follows:
| Solvent | Temperature (°C) | Solubility (g/L) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
| Chloroform | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Comparative Solubility Data: 4-Hydroxybenzaldehyde
As a point of reference, the qualitative solubility of the parent compound, 4-hydroxybenzaldehyde, is provided below. It is important to note that the presence of the fluorine atom in this compound may significantly alter its solubility profile compared to its non-fluorinated analog.
| Solvent | Solubility of 4-Hydroxybenzaldehyde |
| Water | Sparingly soluble[4] |
| Ethanol | Soluble[4] |
| Methanol | Soluble[4] |
| Ether | Soluble[4] |
Conclusion
References
An In-depth Technical Guide to the Safety, Hazards, and MSDS of 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, hazards, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-4-hydroxybenzaldehyde (CAS No. 348-27-6). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for safe handling, storage, and emergency response.
Chemical Identification and Physical Properties
This compound is an organic building block utilized in the synthesis of various physiologically active compounds, including pharmaceuticals.[1] Its chemical structure incorporates a fluorine atom, an aldehyde group, and a phenolic hydroxyl group, making it a versatile reagent in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅FO₂ | [2][3][4][5] |
| Molecular Weight | 140.11 g/mol | [2][3] |
| CAS Number | 348-27-6 | [3][4][5][6][7] |
| Appearance | White to yellow to red to brown powder | |
| Melting Point | 168-170 °C | [5][7] |
| Purity | ≥97% | [4][5][7] |
| Storage Temperature | Refrigerator or cool, dark place (<15°C) | [8] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2][6] The primary hazards are associated with its irritant properties.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
GHS Pictogram:
-
Exclamation Mark (GHS07)
Signal Word:
Precautionary Statements and Safe Handling
Adherence to the following precautionary statements is crucial to minimize risks associated with handling this compound.
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2][6] | |
| P271 | Use only outdoors or in a well-ventilated area.[2][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][6] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6][9] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][10] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[6][10] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[6][9] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[6][10] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2][9] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][6][9] |
| P405 | Store locked up.[2][6][9] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][6][11] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] |
Fire-Fighting and Accidental Release Measures
| Aspect | Measures |
| Suitable Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. There is no restriction on the type of extinguisher which may be used.[9] |
| Specific Hazards | May emit corrosive fumes upon combustion.[9] |
| Protective Equipment for Firefighters | Wear self-contained breathing apparatus and full protective gear.[10][12] |
| Personal Precautions for Accidental Release | Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator.[9] |
| Environmental Precautions | Prevent spillage from entering drains or water courses.[9] |
| Methods for Cleaning Up | Sweep up, shovel up, or vacuum up spilled material and place it in a clean, dry, sealable, labeled container for disposal.[9] |
Toxicological Information and Experimental Protocols
Hazard Communication and Response Workflow
The following diagram illustrates the logical workflow from hazard identification to the appropriate response measures for this compound.
Caption: Hazard Communication and Response Workflow for this compound.
References
- 1. This compound | 348-27-6 [chemicalbook.com]
- 2. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. strem.com [strem.com]
- 8. 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Theoretical and Computational Studies of 2-Fluoro-4-hydroxybenzaldehyde
Abstract: this compound is a key organic intermediate whose structural, electronic, and vibrational properties are of significant interest in the fields of medicinal chemistry and materials science.[1] As a versatile building block, its utility in the synthesis of physiologically active compounds, such as potent JAK2 inhibitors, necessitates a deep understanding of its molecular characteristics.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound and its analogues. By leveraging Density Functional Theory (DFT), we can elucidate its molecular geometry, spectroscopic signatures, and electronic properties, offering predictive insights that complement experimental findings. This document serves as a resource for researchers, summarizing key quantitative data, outlining standard computational and experimental protocols, and visualizing critical analytical workflows.
Molecular Structure and Geometry
Computational chemistry, particularly DFT, is a powerful tool for determining the optimized molecular geometry of molecules like this compound. Calculations are typically performed using methods such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.[2][3] The resulting data, including bond lengths and angles, are crucial for understanding the molecule's steric and electronic properties.
Table 1: Predicted Geometrical Parameters from DFT Studies on Analogous Structures
| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Bond Angle | Predicted Bond Angle (°) |
| Bond Length | C-C (aromatic) | 1.3 - 1.4 | Bond Angle | C-C-C (aromatic) | 119.2 - 121.4 |
| C-H (aromatic) | 1.0 - 1.1 | C-C-H (aromatic) | 117.9 - 121.7 | ||
| C=O | ~1.2 | O=C-H | ~120 | ||
| C-O (hydroxyl) | ~1.3 | C-C-O (hydroxyl) | ~120 | ||
| C-F | ~1.3 | C-C-F | ~120 |
Data synthesized from DFT studies on 5-Bromo-2-Hydroxybenzaldehyde and 4-hydroxybenzaldehyde.[2][4]
Computational and Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR & Raman)
Vibrational spectroscopy is essential for identifying functional groups and confirming the structure of this compound. DFT calculations are used to predict the vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra.[5] A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.[6]
Table 2: Key Vibrational Frequencies and Assignments for Substituted Benzaldehydes
| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl group | 3200 - 3400 (broad) |
| C-H Stretch (aromatic) | Aromatic C-H bonds | 3000 - 3100 |
| C-H Stretch (aldehyde) | Aldehyde C-H bond | 2800 - 2900 |
| C=O Stretch | Aldehyde carbonyl group | ~1660 |
| C-C Stretch (aromatic) | Aromatic ring breathing | 1450 - 1600 |
| C-F Stretch | Carbon-Fluorine bond | 1000 - 1400 |
| O-H Bend | Hydroxyl group bending | ~1200 |
Assignments are based on comprehensive studies of similar benzaldehyde derivatives.[5][7]
Electronic Properties and Frontier Molecular Orbitals (FMOs)
The electronic properties of a molecule are critical for understanding its reactivity, stability, and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[8][9] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity.[8] These properties are typically calculated using Time-Dependent DFT (TD-DFT).
Table 3: Representative Electronic Properties from DFT Calculations on Analogues
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5-Bromo-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52 |
| 4-Hydroxybenzaldehyde | DFT/B3LYP/6-31G(d,p) | -6.50 | -1.82 | 4.68 |
Data from studies on closely related molecules provide an estimate for this compound's electronic properties.[7]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[8] The MEP map illustrates regions of positive and negative electrostatic potential.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), typically around electronegative atoms like oxygen. These are sites for electrophilic attack.
-
Blue Regions: Indicate positive potential (electron-poor), typically around hydrogen atoms. These are sites for nucleophilic attack.
For this compound, the MEP surface would show a strong negative potential around the carbonyl oxygen and a positive potential near the hydroxyl hydrogen.[4][8]
Methodologies and Protocols
Computational Protocol
A standard protocol for the theoretical analysis of this compound involves the following steps:
-
Structure Optimization: The initial molecular structure is drawn and optimized using DFT, commonly with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p), within a quantum chemistry software package like Gaussian.[2][3]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[6]
-
Electronic Property Calculation: TD-DFT calculations are performed to determine electronic transition energies, oscillator strengths, and to generate HOMO and LUMO energy levels.[4]
-
MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize charge distribution.[8]
Experimental Synthesis Protocol (General)
The synthesis of this compound can be achieved via a multi-step process starting from 3-fluorophenol.[1][10]
-
Protection of Hydroxyl Group: The phenolic hydroxyl group of 3-fluorophenol is first protected, for example, by reacting it with 2-bromopropane in the presence of a base like potassium carbonate to form 1-fluoro-3-isopropoxybenzene.[1][10]
-
Bromination: The protected compound is then brominated at the ortho position to the fluorine atom using a brominating agent such as tetrabutylammonium tribromide.[10]
-
Formylation via Grignard Reaction: A Grignard exchange is performed, followed by reaction with dimethylformamide (DMF) to introduce the aldehyde group, yielding 2-fluoro-4-isopropoxybenzaldehyde.[1][10]
-
Deprotection: The final step involves the removal of the protecting group (e.g., using boron trichloride) to yield the final product, this compound.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in the study of this compound.
References
- 1. This compound | 348-27-6 [chemicalbook.com]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. malayajournal.org [malayajournal.org]
- 9. youtube.com [youtube.com]
- 10. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Fluoro-4-hydroxybenzaldehyde, a key building block in the development of pharmaceuticals and other fine chemicals. This document details the initial discovery and classical synthesis methods, including the Reimer-Tiemann, Gattermann, Vilsmeier-Haack, and Duff reactions, alongside a modern, multi-step synthetic approach. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound (CAS No. 348-27-6) is an aromatic aldehyde containing a fluorine atom ortho to the formyl group and para to a hydroxyl group. This substitution pattern makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability and binding affinity. This guide explores the historical context of its synthesis and provides a detailed examination of various synthetic methodologies.
Discovery and History
The synthesis of fluorinated aromatic compounds has been a subject of interest for over a century. The first reported synthesis of this compound appears to be in a 1929 publication by Hodgson and Nixon in the Journal of the Chemical Society.[1] In their work, they investigated the Reimer-Tiemann reaction on m-fluorophenol, leading to the formation of both this compound and 4-Fluoro-2-hydroxybenzaldehyde. This early work laid the foundation for the exploration of formylation reactions on fluorinated phenols.
Historically, the synthesis of hydroxybenzaldehydes has relied on several classical named reactions, each with its own set of advantages and limitations. These include:
-
The Reimer-Tiemann Reaction: Discovered in 1876, this reaction utilizes chloroform and a strong base to achieve ortho-formylation of phenols.[2]
-
The Gattermann Reaction: Developed by Ludwig Gattermann, this method employs hydrogen cyanide and a Lewis acid catalyst for formylation.[3][4][5]
-
The Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings.[6][7][8][9]
-
The Duff Reaction: Described by James C. Duff in 1941, this reaction uses hexamethylenetetramine (HMTA) as the formylating agent for phenols.[10][11]
While these methods have been historically significant, modern synthetic chemistry often favors multi-step approaches that offer greater control over regioselectivity and yield, as will be detailed in this guide.
Synthetic Methodologies
The synthesis of this compound can be achieved through various routes, each with distinct reaction conditions, yields, and purities. This section provides a comparative overview of both classical and modern methods.
Modern Multi-Step Synthesis from 3-Fluorophenol
A contemporary and efficient method for the preparation of this compound involves a four-step process starting from 3-fluorophenol. This method, detailed in Chinese patent CN115124410A, offers high purity and yield by utilizing a protecting group strategy to control regioselectivity.[12]
The overall workflow for this modern synthesis is depicted below:
The following table summarizes the quantitative data for each step of the modern synthesis as described in patent CN115124410A.[12]
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Protection | 3-Fluorophenol, 2-Bromopropane, K₂CO₃ | Acetonitrile | 80-82 | 14 | 97.1 | 95.7 |
| 2 | Bromination | 1-Fluoro-3-isopropoxybenzene, Brominating Agent | 1,2-Dichloroethane | - | - | - | - |
| 3 | Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene, iPrMgCl, DMF | THF | -10 to 0 | - | - | - |
| 4 | Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde, BCl₃ | - | - | - | 76.4 | 99.6 |
Note: Specific details for steps 2 and 3 were not fully quantified in the provided source.
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene [12]
-
In a reaction vessel, mix 5.6 g (0.05 mol) of 3-fluorophenol, 15.9 g (0.115 mol) of ground potassium carbonate, and 60 mL of acetonitrile.
-
Slowly add 8.7 g (0.07 mol) of 2-bromopropane at 30-35 °C.
-
Increase the temperature to 80-82 °C and maintain the reaction for 14 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water and ethyl acetate.
-
Separate the organic phase, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain 1-fluoro-3-isopropoxybenzene.
Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene [12]
-
Dissolve 1-fluoro-3-isopropoxybenzene in an organic solvent such as 1,2-dichloroethane or dichloromethane.
-
React with a brominating agent like tetrabutylammonium tribromide or pyridinium tribromide. The molar ratio of the starting material to the brominating agent should be approximately 1:0.98-1.05.
Step 3: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde [12]
-
Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in tetrahydrofuran (THF).
-
Cool the solution to between -10 °C and 0 °C.
-
Add isopropylmagnesium chloride in THF dropwise to perform a Grignard exchange.
-
Add dimethylformamide (DMF) to the reaction mixture to introduce the formyl group. The molar ratio of the bromo-compound to isopropyl magnesium chloride and DMF is approximately 1:1.15-1.20:1.25-1.35.
Step 4: Synthesis of this compound [12]
-
React 2-fluoro-4-isopropoxybenzaldehyde with boron trichloride for deprotection. The molar ratio of the aldehyde to boron trichloride is in the range of 1:2-5.5.
-
After the reaction is complete, quench with ice water and adjust the pH to 6-7 with sodium carbonate, followed by acidification to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by reduced pressure distillation and recrystallization from isopropyl ether to obtain this compound.
Classical Formylation Reactions
The direct formylation of 3-fluorophenol can also be attempted using classical methods, although these often suffer from lower yields and lack of regioselectivity compared to the modern multi-step approach.
| Method | Formylating Agent | Catalyst/Base | Typical Yield | Regioselectivity | Key Considerations |
| Reimer-Tiemann | Chloroform | Strong Base (e.g., NaOH) | Low to Moderate | Mixture of ortho and para isomers | Harsh reaction conditions, formation of byproducts. |
| Gattermann | Hydrogen Cyanide | Lewis Acid (e.g., AlCl₃) | Moderate | Generally para to activating groups | Use of highly toxic HCN. |
| Vilsmeier-Haack | DMF | POCl₃ | Good to Excellent | Para to electron-donating groups | Milder conditions than Gattermann. |
| Duff | Hexamethylenetetramine (HMTA) | Acid (e.g., boric, acetic) | Low to Moderate | Predominantly ortho to hydroxyl group | Generally inefficient. |
Reimer-Tiemann Reaction (Adapted from Hodgson and Nixon, 1929) [1]
-
Dissolve 3-fluorophenol in an aqueous solution of sodium hydroxide.
-
Heat the solution and add chloroform dropwise with vigorous stirring.
-
Reflux the reaction mixture for several hours.
-
After cooling, acidify the mixture with a dilute acid (e.g., sulfuric acid).
-
Isolate the product mixture by steam distillation and separate the isomers by fractional crystallization or chromatography.
Gattermann Reaction (General Procedure)
-
Suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert solvent.
-
Introduce hydrogen cyanide and hydrogen chloride gas into the mixture.
-
Add 3-fluorophenol to the reaction mixture and stir.
-
After the reaction is complete, hydrolyze the intermediate imine to yield the aldehyde.
-
Isolate and purify the product.
Vilsmeier-Haack Reaction (General Procedure)
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at a low temperature.
-
Add a solution of 3-fluorophenol to the Vilsmeier reagent.
-
Allow the reaction to proceed, then hydrolyze the intermediate to form the aldehyde.
-
Extract the product and purify by distillation or chromatography.
Duff Reaction (General Procedure)
-
Heat a mixture of 3-fluorophenol, hexamethylenetetramine (HMTA), and an acid catalyst (e.g., boric acid in glycerol or acetic acid).
-
After the reaction, hydrolyze the resulting imine with acid to yield the aldehyde.
-
Isolate the product by steam distillation or extraction.
Conclusion
The synthesis of this compound has evolved from early explorations using classical formylation reactions to more refined, high-yield multi-step processes. While the Reimer-Tiemann reaction provided the initial route to this compound, its limitations in yield and regioselectivity have led to the development of more robust methods. The modern approach, involving the protection of the hydroxyl group of 3-fluorophenol followed by directed ortho-lithiation and formylation, offers superior control and efficiency, making it the preferred method for large-scale production. This guide provides researchers with a comprehensive understanding of the available synthetic routes, enabling them to make informed decisions for their specific research and development needs.
References
- 1. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Khan Academy [khanacademy.org]
- 3. Gattermann Reaction [unacademy.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol
Introduction
2-Fluoro-4-hydroxybenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other physiologically active compounds.[1] Its structure, containing fluorine, an aldehyde, and a phenolic hydroxyl group, allows for diverse chemical modifications. A common synthetic challenge is the regioselective introduction of the formyl group onto the 3-fluorophenol backbone. This document outlines a reliable multi-step synthesis route and discusses potential direct formylation methods.
The primary synthesis detailed here involves a four-step sequence: protection of the phenolic hydroxyl group, regioselective bromination, lithium-halogen exchange followed by formylation, and subsequent deprotection to yield the target compound.[1] This method offers high purity and good overall yield.[1] Alternative direct formylation methods such as the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions are also considered, although their application to 3-fluorophenol is less documented.
Synthesis Pathway Overview
A multi-step synthesis is the most robustly documented method for preparing this compound from 3-fluorophenol. This pathway is outlined below.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
The following protocols are based on a documented multi-step synthesis of this compound.[1]
Step 1: Protection of 3-Fluorophenol
-
Reaction: 3-Fluorophenol is reacted with 2-bromopropane in the presence of potassium carbonate to form 1-fluoro-3-isopropoxybenzene.
-
Reagents and Molar Ratios:
-
3-Fluorophenol: 1.0 eq
-
Potassium carbonate: 1.8 - 2.3 eq
-
2-Bromopropane: 1.2 - 1.4 eq
-
Solvent: Acetonitrile, Acetone, Tetrahydrofuran, or DMF
-
-
Procedure:
-
Combine 3-fluorophenol, potassium carbonate, and the chosen organic solvent in a reaction vessel.
-
Heat the mixture and add 2-bromopropane.
-
Maintain the reaction at an elevated temperature until completion (monitored by HPLC).
-
After cooling, add water and an extraction solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene.
-
Step 2: Bromination
-
Reaction: 1-Fluoro-3-isopropoxybenzene is brominated to yield 1-bromo-2-fluoro-4-isopropoxybenzene.
-
Reagents:
-
1-Fluoro-3-isopropoxybenzene: 1.0 eq
-
Brominating agent (e.g., tetrabutylammonium tribromide or pyridinium tribromide)
-
Solvent: Dichloromethane
-
-
Procedure:
-
Dissolve 1-fluoro-3-isopropoxybenzene in the organic solvent.
-
Add the brominating agent to the solution.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with an aqueous solution of sodium carbonate, followed by water and brine.
-
Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography.
-
Step 3: Grignard Exchange and Formylation
-
Reaction: 1-Bromo-2-fluoro-4-isopropoxybenzene undergoes a Grignard exchange followed by formylation with dimethylformamide (DMF).
-
Reagents:
-
1-Bromo-2-fluoro-4-isopropoxybenzene: 1.0 eq
-
Isopropylmagnesium chloride (i-PrMgCl)
-
Dimethylformamide (DMF)
-
Solvent: Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous THF under an inert atmosphere.
-
Cool the solution to between -10°C and 0°C.
-
Slowly add a solution of isopropylmagnesium chloride in THF.
-
After the Grignard exchange is complete, add DMF and allow the reaction to proceed.
-
Quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain 2-fluoro-4-isopropoxybenzaldehyde.
-
Step 4: Deprotection
-
Reaction: The isopropoxy group of 2-fluoro-4-isopropoxybenzaldehyde is cleaved using boron trichloride to give the final product.
-
Reagents:
-
2-Fluoro-4-isopropoxybenzaldehyde: 1.0 eq
-
Boron trichloride (BCl₃)
-
Solvent: Dichloromethane
-
-
Procedure:
-
Dissolve 2-fluoro-4-isopropoxybenzaldehyde in dichloromethane under an inert atmosphere.
-
Cool the solution and slowly add boron trichloride.
-
Stir the reaction until the deprotection is complete.
-
Carefully quench the reaction with ice water.
-
Adjust the pH and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. The crude product can be purified by recrystallization from a suitable solvent like isopropyl ether to yield pure this compound.[1]
-
Quantitative Data Summary
The following table summarizes the typical yields for each step of the multi-step synthesis.
| Step | Product | Reported Yield | Purity (HPLC) |
| 1. Protection | 1-Fluoro-3-alkoxybenzene | ~96% | ~94% |
| 2. Bromination | 1-Bromo-2-fluoro-4-alkoxybenzene | ~45% | ~97% |
| 3. Formylation | 2-Fluoro-4-alkoxybenzaldehyde | - | - |
| 4. Deprotection | This compound | ~76% | >99.5% |
| Overall | This compound | ~68% | >99.5% |
Note: Yields can vary based on the specific protecting group and reaction conditions.[1]
Spectroscopic Data
-
This compound
Discussion of Alternative Direct Formylation Methods
Direct formylation of 3-fluorophenol presents a more atom-economical approach, though regioselectivity can be a significant challenge. The hydroxyl group is an ortho-, para- director, while the fluorine atom is also an ortho-, para- director but deactivating. The interplay of these directing effects can lead to a mixture of isomers.
Caption: Potential outcomes of direct formylation of 3-fluorophenol.
-
Duff Reaction: This reaction employs hexamethylenetetramine in an acidic medium and typically favors ortho-formylation of phenols.[2] However, the yield can be low and dependent on the substrate.[3]
-
Reimer-Tiemann Reaction: Using chloroform and a strong base, this reaction also generally results in ortho-formylation of phenols.[4][5] The harsh basic conditions can sometimes lead to byproducts.
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (formed from DMF and POCl₃) for formylation of electron-rich aromatic compounds.[6] The regioselectivity on substituted phenols can be variable.
While these direct methods are synthetically appealing, their application to 3-fluorophenol for the specific synthesis of this compound is not well-documented with specific yields and regioselectivity data in the reviewed literature. The multi-step synthesis, therefore, remains the more predictable and reliable method at present.
Conclusion
The synthesis of this compound from 3-fluorophenol is effectively achieved through a multi-step process involving protection, bromination, formylation via Grignard exchange, and deprotection. This method provides the desired product in high purity and a good overall yield. While direct formylation reactions offer a shorter synthetic route, further research is required to establish their efficiency and regioselectivity for this specific transformation. The detailed protocol provided herein offers a clear and reproducible method for researchers and professionals in drug development and organic synthesis.
References
- 1. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-4-hydroxybenzaldehyde is a valuable organic building block utilized as an intermediate in the synthesis of various physiologically active compounds, including pharmaceuticals and pesticides.[1] Its structure, containing fluorine, aldehyde, and phenolic hydroxyl groups, allows for diverse chemical modifications.[1] This document outlines a detailed protocol for the synthesis of this compound. The method involves a multi-step process beginning with the protection of 3-fluorophenol, followed by bromination, a key Grignard reaction for formylation, and subsequent deprotection to yield the final product.[1][2][3] This protocol is adapted from patented methods that have demonstrated high product purity.[3]
Overall Synthesis Scheme
The synthesis of this compound from 3-fluorophenol is achieved through a four-step process. The hydroxyl group of the starting material is first protected, followed by ortho-bromination. The resulting aryl bromide is then converted into a Grignard reagent, which is subsequently formylated using N,N-dimethylformamide (DMF). The final step involves the deprotection of the hydroxyl group to afford the target molecule.
Caption: Multi-step synthesis pathway for this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Step 1: Protection of 3-Fluorophenol
This step involves the protection of the phenolic hydroxyl group of 3-fluorophenol using an isopropyl group to prevent interference in subsequent reactions.[1]
-
Materials: 3-Fluorophenol, Potassium Carbonate (K₂CO₃), 2-Bromopropane, and an organic solvent such as Acetonitrile or N,N-Dimethylformamide (DMF).[1][3]
-
Procedure:
-
In a round-bottom flask, mix 3-fluorophenol (1 equivalent), ground potassium carbonate (3 equivalents), and acetonitrile.[3]
-
Heat the mixture and add 2-bromopropane (or a similar protecting agent like dimethyl sulfate) dropwise.[1][3]
-
After the addition is complete, raise the temperature to reflux (e.g., 80-82 °C for acetonitrile) and maintain for several hours until High-Performance Liquid Chromatography (HPLC) indicates consumption of the starting material.[3]
-
Cool the reaction to room temperature. Add water and ethyl acetate for extraction.
-
Separate the organic phase, wash with water and then with saturated sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene.[3]
-
Step 2: Bromination
The protected phenol undergoes bromination to introduce a bromine atom at the position ortho to the fluorine, which is necessary for the subsequent Grignard reagent formation.
-
Materials: 1-Fluoro-3-isopropoxybenzene, a suitable brominating reagent, and an organic solvent.
-
Procedure:
-
Dissolve the 1-fluoro-3-isopropoxybenzene from the previous step in an appropriate organic solvent.
-
React the solution with a brominating reagent to yield 1-bromo-2-fluoro-4-isopropoxybenzene.[1]
-
Purify the product as necessary before proceeding to the next step.
-
Step 3: Grignard Reaction and Formylation
This is the key step where a Grignard reagent is formed and then reacted with a formylating agent to introduce the aldehyde group.[2]
-
Materials: 1-Bromo-2-fluoro-4-isopropoxybenzene, Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF), Anhydrous THF, Anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to between -10 °C and 0 °C using an ice-salt bath.[1][3]
-
Dropwise, add the isopropylmagnesium chloride/tetrahydrofuran solution. This initiates a Grignard exchange reaction.[1][3]
-
After the Grignard exchange is complete, add anhydrous DMF dropwise while maintaining the low temperature.[1][2][3]
-
Once the DMF addition is finished, allow the mixture to warm to room temperature and stir for an additional 2 hours.[2]
-
Step 4: Deprotection and Purification
The final step involves the removal of the isopropyl protecting group and purification of the final product.
-
Materials: Reaction mixture from Step 3, cold hydrochloric acid solution, ethyl acetate, isopropyl ether.
-
Procedure:
-
Quench the reaction by slowly pouring the mixture into a cold solution of hydrochloric acid.[2]
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, 2-fluoro-4-isopropoxybenzaldehyde.
-
For deprotection, react the intermediate with a deprotecting agent like boron trichloride to remove the isopropyl group.[1][3]
-
After deprotection, perform a final workup. Adjust the pH of the aqueous solution with sodium carbonate and then concentrated hydrochloric acid to precipitate the product.[3]
-
Extract the product with a solvent like dichloromethane, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.[3]
-
For final purification, recrystallize the crude product from a solvent such as isopropyl ether to obtain pure this compound.[3]
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on a patented procedure.
| Parameter | Value | Reference |
| Final Product | This compound | [3] |
| Yield | 76.4% (after recrystallization) | [3] |
| Purity (HPLC) | 99.6% | [3] |
Experimental Workflow
The logical progression of the experimental procedure, from initial setup to final product analysis, is outlined below.
Caption: Logical workflow of the synthesis and purification process.
References
Application Note: Protecting Group Strategies in the Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Fluoro-4-hydroxybenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other physiologically active compounds.[1] Its synthesis often requires a multi-step approach where the reactive phenolic hydroxyl group must be temporarily protected to prevent unwanted side reactions during transformations such as halogenation and formylation. The selection of an appropriate protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its selective removal.[2] This document provides a comparative overview of common protecting group strategies, detailed experimental protocols, and a logical framework for selecting the optimal approach.
Data Presentation: Comparison of Common Phenolic Protecting Groups
The choice of a protecting group is a crucial step in a multi-step synthesis. Ether-based protecting groups are among the most robust and widely used for phenols.[3][4] The following table summarizes the properties and reaction conditions for three common choices: Methoxymethyl (MOM) ether, Benzyl (Bn) ether, and tert-Butyldimethylsilyl (TBDMS) ether.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Advantages & Disadvantages |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, DCM, 0 °C to rt[3] | >90[3] | 2M HCl, MeOH, rt[3] | >90[3] | Advantages: Stable over a wide pH range (4-12) and to many non-nucleophilic bases and redox agents.[3] Disadvantages: Cleaved by strong acids; MOM-Cl is a suspected carcinogen.[3][5] |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF, rt[3] | >90[3] | H₂, 10% Pd/C, EtOH, rt[3] | >95[3] | Advantages: Stable to a wide range of acidic and basic conditions.[6] Disadvantages: Requires hydrogenation for cleavage, which can affect other functional groups like alkenes or alkynes.[7][8] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF, rt[3] | >90[3] | 1M TBAF, THF, rt[3] | >95[3] | Advantages: Easily removed with fluoride ions, offering high selectivity. Stable to many non-acidic/non-fluoride conditions.[9] Disadvantages: Labile to acidic conditions.[9][10] |
Visualization of Synthetic Strategy
The overall synthetic workflow for this compound from 3-Fluorophenol involves several key stages where protecting group strategy is paramount.
Caption: General workflow for this compound synthesis.
The selection of a specific protecting group involves balancing its stability against the conditions of subsequent reaction steps with the conditions required for its eventual removal.
References
- 1. This compound | 348-27-6 [chemicalbook.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 2-Fluoro-4-hydroxybenzaldehyde via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-hydroxybenzaldehyde is a key building block in the synthesis of a wide range of pharmaceuticals and other biologically active compounds. The purity of this intermediate is critical for the successful synthesis of the final product, as impurities can lead to side reactions, reduced yields, and downstream purification challenges. Column chromatography is a widely employed and effective method for the purification of this compound, allowing for the removal of unreacted starting materials, byproducts, and other impurities. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The following table summarizes representative purification parameters for intermediates structurally related to this compound, as detailed in the synthetic patent literature. These examples demonstrate the utility of a silica gel stationary phase with an ethyl acetate/n-heptane mobile phase system for achieving high purity.
| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Reference |
| 1-Bromo-2-fluoro-4-methoxybenzene | Silica Gel | Ethyl Acetate:n-Heptane (1:10 to 1:5 gradient) | Not Specified | 97.3% | 44.9% | [1] |
| 1-Bromo-2-fluoro-4-isopropoxybenzene | Silica Gel | Ethyl Acetate/n-Heptane (1:10) | 88% | 98.1% | 81.3% | [1] |
| 1-Bromo-2-fluoro-4-ethoxybenzene | Silica Gel | Ethyl Acetate/n-Heptane (1:10) | 71% | 96.8% | 60.3% | [1] |
Experimental Protocols
This section outlines a detailed methodology for the purification of this compound using silica gel column chromatography. The protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Heptane (or hexane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for sample loading, optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Pressurized air or nitrogen source (for flash chromatography)
-
Fraction collector or test tubes
-
Rotary evaporator
-
UV lamp (254 nm)
-
Beakers, flasks, and other standard laboratory glassware
Pre-Chromatography: TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and n-heptane. Start with a low polarity mixture (e.g., 1:9 ethyl acetate:n-heptane) and gradually increase the polarity.
-
Visualize the developed plate under a UV lamp (254 nm).
-
The ideal mobile phase composition will result in the desired product having a Retention Factor (Rƒ) of approximately 0.2-0.4, with good separation from impurities.
Column Preparation (Slurry Packing Method)
-
Prepare a slurry of silica gel in a non-polar solvent, such as n-heptane.[2]
-
Pour the slurry into the chromatography column, ensuring that the silica settles into a uniform and crack-free stationary phase.
-
Gently tap the column to dislodge any air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
Sample Loading
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample solution to fully absorb into the silica gel.
Dry Loading:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the optimized mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to begin the elution process (flash chromatography).
-
Collect the eluent in fractions using a fraction collector or test tubes.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
Post-Chromatography
-
Combine the pure fractions containing the desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Assess the purity of the final product using a suitable analytical method, such as HPLC or NMR.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the column chromatography purification of this compound.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC to achieve an Rƒ of 0.2-0.4 for the target compound.[2] |
| Improperly packed column. | Ensure the silica gel is packed uniformly without cracks or channels. | |
| Overloading the column with crude material. | Use an appropriate amount of crude material for the column size. | |
| Compound Tailing | Strong interaction between the phenolic hydroxyl group and the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase to reduce tailing. |
| No Compound Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound Decomposes on Column | The compound is sensitive to the acidic nature of silica gel. | Consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine. |
References
The Versatility of 2-Fluoro-4-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-hydroxybenzaldehyde is a versatile building block in medicinal chemistry, prized for its unique combination of reactive functional groups: a phenolic hydroxyl, an aldehyde, and a fluorine atom. This trifecta of functionalities allows for its incorporation into a diverse array of complex molecular scaffolds, making it a valuable starting material for the synthesis of novel therapeutic agents. The presence of the fluorine atom is particularly noteworthy, as its introduction into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of bioactive molecules: Janus kinase (JAK) inhibitors and curcuminoid analogs with anticancer properties.
Application 1: Synthesis of Potent JAK2 Inhibitors
This compound serves as a key intermediate in the preparation of 3,4-ring fused 7-azaindoles and deazapurines, which have been identified as potent inhibitors of Janus kinase 2 (JAK2).[1] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a compelling target for drug discovery.
Signaling Pathway: The JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription. Inhibition of JAK2 can modulate this pathway and is a therapeutic strategy for various diseases.
Quantitative Data: JAK2 Inhibition
| Compound ID | Scaffold | JAK2 IC50 (nM) |
| 94 | C-3 aryl-7-azaindole | 260 |
| 95 | Aryl purine | 496 |
Data is illustrative and sourced from studies on analogous compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent CN115124410A.[2]
References
Application Notes and Protocols for the Synthesis of JAK2 Inhibitors Utilizing 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a critical role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK/STAT signaling pathway is implicated in numerous myeloproliferative neoplasms and inflammatory diseases, making JAK2 a compelling target for therapeutic intervention. The development of small molecule inhibitors of JAK2 has become a significant focus in medicinal chemistry.
This document provides detailed application notes and protocols for the synthesis of a potent class of JAK2 inhibitors, specifically 3,4-ring fused 7-azaindoles, using 2-Fluoro-4-hydroxybenzaldehyde as a key building block. The fluorine and hydroxyl substitutions on the benzaldehyde moiety have been shown to be crucial for achieving high potency against JAK2. The synthetic strategy hinges on a key Pictet-Spengler condensation reaction.
Core Concepts and Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression. The pathway is integral to processes such as hematopoiesis, immune response, and inflammation.
The JAK-STAT Signaling Pathway:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its receptor induces receptor dimerization.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation.
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Inhibition of JAK2 disrupts this signaling cascade, making it a valuable strategy for treating diseases driven by its overactivation.
Synthetic Workflow
The synthesis of the target 3,4-ring fused 7-azaindole JAK2 inhibitors from this compound involves a multi-step process. The general workflow is outlined below.
Experimental Protocols
The following protocols are based on the synthesis of potent 3,4-ring fused 7-azaindole JAK2 inhibitors.
Synthesis of Intermediate: 4-(2-Anilinophenyl)-7-azaindole
A detailed protocol for the synthesis of this key intermediate is required and would typically involve a Suzuki or Stille coupling reaction. For the purpose of this application note, we will assume this intermediate is available.
General Procedure for the Pictet-Spengler Condensation
To a solution of 4-(2-anilinophenyl)-7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added this compound (1.1 eq). The reaction mixture is stirred at room temperature for 30 minutes, followed by the addition of an acid catalyst, such as trifluoroacetic acid (TFA) (2.0 eq). The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,4-ring fused 7-azaindole.
Data Presentation
The following tables summarize the quantitative data for a representative 3,4-ring fused 7-azaindole JAK2 inhibitor synthesized using this compound.
Table 1: Synthesis Yield
| Reaction Step | Starting Materials | Product | Yield (%) |
| Pictet-Spengler Condensation | 4-(2-Anilinophenyl)-7-azaindole, this compound | 3,4-Ring Fused 7-Azaindole | High |
Note: Specific yield percentages are highly dependent on reaction scale and purification efficiency. "High" yield is reported based on literature indications.
Table 2: Biological Activity of the Synthesized JAK2 Inhibitor
| Compound | Target | IC50 (nM) |
| 3,4-Ring Fused 7-Azaindole (from this compound) | JAK2 | Potent (low nM range) |
Note: The term "Potent" indicates that inhibitors of this class have been reported to have low nanomolar IC50 values against JAK2.
Conclusion
The use of this compound in a Pictet-Spengler condensation with 4-(2-anilinophenyl)-7-azaindole provides an effective route to a class of potent 3,4-ring fused 7-azaindole JAK2 inhibitors. The fluorinated para-hydroxy phenyl substituent introduced by the aldehyde is a key structural feature for achieving high inhibitory activity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel JAK2 inhibitors for the treatment of related diseases. Further optimization of the reaction conditions and exploration of the structure-activity relationship can lead to the identification of even more potent and selective drug candidates.
Synthesis of Novel Schiff Bases from 2-Fluoro-4-hydroxybenzaldehyde: A Gateway to New Pharmaceutical Agents
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers in drug development and medicinal chemistry have a potent new series of compounds in their arsenal with the development of detailed protocols for the synthesis of Schiff bases derived from 2-Fluoro-4-hydroxybenzaldehyde. These compounds are attracting significant interest due to their potential as antimicrobial and anticancer agents, offering promising avenues for the creation of next-generation therapeutics.
The core of this development lies in the straightforward yet versatile condensation reaction between this compound and various primary amines. The presence of the fluorine atom and a hydroxyl group on the aldehyde ring is believed to enhance the biological activity of the resulting Schiff bases, making them prime candidates for further investigation in pharmaceutical research.
General Synthesis Protocol
The synthesis of these novel Schiff bases is typically achieved by refluxing equimolar amounts of this compound and a selected primary amine in an alcoholic solvent, such as ethanol or methanol. The reaction is often catalyzed by a few drops of glacial acetic acid to increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization.
Characterization of Synthesized Schiff Bases
The structural confirmation of the newly synthesized Schiff bases is conducted using a suite of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is employed to verify the formation of the characteristic azomethine (-C=N-) bond. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful condensation and the overall structure. Mass spectrometry is used to determine the molecular weight of the Schiff bases, further validating their identity.
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into the benzaldehyde ring can significantly modulate the electronic properties and lipophilicity of the resulting Schiff base, potentially enhancing its bioactivity and pharmacokinetic profile.
Antimicrobial Applications
Several Schiff bases derived from halogenated and hydroxylated benzaldehydes have shown potent activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cellular enzymatic activity.
Anticancer Potential
Recent studies have highlighted the potential of Schiff bases as anticancer agents. Some derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The specific substitution pattern on the aromatic rings of the Schiff base plays a crucial role in its cytotoxic activity and selectivity towards cancer cells.
The development of these detailed application notes and protocols is expected to accelerate the exploration of Schiff bases derived from this compound as a valuable scaffold in the design and synthesis of new therapeutic agents.
Experimental Protocols
General Procedure for the Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, aminobenzoic acid, sulfonamide)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethanol-water mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a minimal amount of absolute ethanol (15-20 mL).
-
In a separate beaker, dissolve the chosen primary amine (1.0 mmol) in absolute ethanol (10-15 mL).
-
With continuous stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress using TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the crude product by filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base.
-
Dry the purified product in a desiccator or vacuum oven.
Data Presentation
Below is a representative table summarizing the expected data for a synthesized Schiff base.
| Schiff Base Derivative | Molecular Formula | Yield (%) | Melting Point (°C) | FTIR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine Proton (CH=N) |
| (E)-4-((2-fluoro-4-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide | C₁₆H₁₂FN₃O₃S₂ | >85 | 230-232 | ~1610-1630 | ~8.5-9.0 (s, 1H) |
| 4-(((2-fluoro-4-hydroxyphenyl)methylene)amino)benzoic acid | C₁₄H₁₀FNO₃ | >90 | 258-260 | ~1605-1625 | ~8.6-9.1 (s, 1H) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis, purification, characterization, and application studies of Schiff bases derived from this compound.
2-Fluoro-4-hydroxybenzaldehyde: A Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction: 2-Fluoro-4-hydroxybenzaldehyde is a valuable synthetic intermediate in organic chemistry, particularly in the development of pharmacologically active compounds. Its unique trifunctional structure, featuring a reactive aldehyde group, an electron-withdrawing fluorine atom, and a phenolic hydroxyl group, allows for diverse chemical modifications, making it a key starting material for a range of complex molecules. This application note details its use in the synthesis of potent inhibitors of Janus kinase 2 (JAK2) and Melanin-Concentrating Hormone Receptor 1 (MCHR1), providing comprehensive experimental protocols and insights into the relevant biological signaling pathways.
Application in the Synthesis of JAK2 Inhibitors
This compound serves as a crucial precursor in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines, which have been identified as potent inhibitors of JAK2. The Janus kinase family of enzymes plays a critical role in cytokine signaling pathways that are integral to immune response and cell growth. Dysregulation of the JAK2 signaling cascade is implicated in various myeloproliferative disorders and inflammatory diseases, making it a significant therapeutic target.
JAK2 Signaling Pathway
The JAK2 signaling pathway is initiated by the binding of cytokines or growth factors to their specific transmembrane receptors. This binding event induces receptor dimerization, which in turn brings the associated JAK2 molecules into close proximity, leading to their autophosphorylation and activation. The activated JAK2 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and immune response.[1][2][3][4][5]
Experimental Protocol: Synthesis of a 3,4-ring fused 7-azaindole JAK2 Inhibitor via Pictet-Spengler Reaction
A key synthetic strategy for constructing the 3,4-ring fused 7-azaindole core involves the Pictet-Spengler reaction. This reaction condenses an amine with an aldehyde to form a tetrahydro-β-carboline scaffold. In this context, a derivative of this compound is reacted with a crucial intermediate, 4-(2-anilinophenyl)-7-azaindole.
Step 1: Synthesis of the Precursor Aldehyde from this compound (Illustrative)
The phenolic hydroxyl group of this compound is typically protected, for instance, as a methoxy ether, to prevent unwanted side reactions.
-
Protection of the Hydroxyl Group:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product, 2-fluoro-4-methoxybenzaldehyde, can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of the 4-(2-anilinophenyl)-7-azaindole Intermediate (General Procedure)
The synthesis of this key intermediate often involves a multi-step process, typically starting from a substituted pyridine derivative.
Step 3: Pictet-Spengler Condensation
This step involves the acid-catalyzed cyclization of the azaindole intermediate with the protected benzaldehyde derivative.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-(2-anilinophenyl)-7-azaindole (1.0 eq) and 2-fluoro-4-methoxybenzaldehyde (1.1 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or toluene.
-
Add a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired 3,4-ring fused 7-azaindole.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-(2-anilinophenyl)-7-azaindole | Substituted Benzaldehyde | TFA | CH₂Cl₂ | 24-48 | High |
| Tryptamine | Benzaldehyde | HCl | Methanol | 12 | 85-95 |
| Tryptamine | 4-Nitrobenzaldehyde | TFA | Dichloromethane | 24 | 80-90 |
Table 1: Representative yields for Pictet-Spengler reactions under various conditions. Note: The yield for the specific reaction with 2-fluoro-4-methoxybenzaldehyde derivative would require experimental determination.
Application in the Synthesis of MCHR1 Antagonists
This compound is also a valuable starting material for the synthesis of antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor primarily located in the brain and is involved in the regulation of energy homeostasis and appetite. Antagonizing this receptor has emerged as a promising strategy for the treatment of obesity.
MCHR1 Signaling Pathway
The binding of the neuropeptide melanin-concentrating hormone (MCH) to MCHR1 can activate multiple G-protein signaling cascades. MCHR1 couples to both Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gαq pathway, on the other hand, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal activity and influence feeding behavior.[6][7][8]
Experimental Protocol: Synthesis of an MCHR1 Antagonist Intermediate
The synthesis of MCHR1 antagonists often involves the construction of a complex scaffold where a substituted benzaldehyde, derivable from this compound, is a key component. The following is an illustrative protocol for the synthesis of a key intermediate.
Step 1: Reductive Amination
-
Reaction Setup:
-
Dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) and a suitable amine (e.g., a piperidine derivative, 1.0 eq) in a solvent such as methanol or dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting amine can be purified by column chromatography.
-
Step 2: Amide Coupling
The secondary amine formed in the previous step can be further functionalized through amide bond formation.
-
Reaction Setup:
-
To a solution of the amine (1.0 eq) and a carboxylic acid (1.0 eq) in a solvent like DMF or dichloromethane, add a coupling agent such as HATU or EDC (1.2 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq).
-
-
Reaction Conditions:
-
Stir the mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
The final product can be purified by column chromatography or recrystallization to yield the desired MCHR1 antagonist precursor.
-
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 2-Fluoro-4-methoxybenzaldehyde | Piperidine | NaBH(OAc)₃ | Dichloromethane | 6 | 85-95 |
| Benzaldehyde | Benzylamine | NaBH₃CN | Methanol | 4 | 90-98 |
| 4-Chlorobenzaldehyde | Morpholine | NaBH(OAc)₃ | Dichloromethane | 8 | 88-96 |
Table 2: Typical yields for reductive amination reactions forming precursors for MCHR1 antagonists.
Conclusion
This compound is a highly adaptable and valuable building block in the synthesis of complex, biologically active molecules. Its utility in constructing potent JAK2 inhibitors and MCHR1 antagonists highlights its importance in medicinal chemistry and drug discovery. The provided protocols offer a foundational guide for researchers and scientists in the field, enabling the exploration of novel therapeutics targeting critical signaling pathways. The distinct functionalities of this molecule will undoubtedly continue to be exploited in the development of future pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving the Aldehyde Group of 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key chemical transformations involving the aldehyde functional group of 2-Fluoro-4-hydroxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional groups: a reactive aldehyde, a phenolic hydroxyl group, and a fluorine atom which can enhance pharmacokinetic properties of derivative compounds.
The protocols outlined below cover fundamental reactions such as the Knoevenagel Condensation for coumarin synthesis, the Claisen-Schmidt Condensation for producing bioactive chalcones, the Wittig Reaction for generating stilbene derivatives, and the formation of Schiff bases. These notes are intended to serve as a comprehensive guide for laboratory synthesis and methods development.
Knoevenagel Condensation: Synthesis of Fluorinated Coumarins
Application Note: The Knoevenagel condensation is a powerful method for carbon-carbon bond formation.[1] When this compound is reacted with active methylene compounds in the presence of a basic catalyst, it undergoes condensation and subsequent intramolecular cyclization to yield 7-fluoro-6-hydroxycoumarin derivatives.[2] Coumarins are a privileged scaffold in drug discovery, known for a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[3][4] The fluorine substituent at the 7-position can enhance the lipophilicity and metabolic stability of the resulting coumarin.[5]
General Reaction Scheme: this compound + Active Methylene Compound → 7-Fluoro-6-hydroxycoumarin derivative
Quantitative Data Summary
The following table summarizes representative yields for the Knoevenagel condensation of this compound with various active methylene compounds. Conditions are based on standard procedures and may require optimization.
| Entry | Active Methylene Compound (R¹, R²) | Product | Catalyst | Solvent | Approx. Yield (%) |
| 1 | Malononitrile (R¹=CN, R²=CN) | 3-Cyano-7-fluoro-6-hydroxycoumarin | Piperidine | Ethanol | 85-95 |
| 2 | Ethyl Cyanoacetate (R¹=CN, R²=COOEt) | 3-Carbethoxy-7-fluoro-6-hydroxycoumarin | Piperidine | Ethanol | 80-90 |
| 3 | Diethyl Malonate (R¹=COOEt, R²=COOEt) | 3-Carbethoxy-7-fluoro-6-hydroxycoumarin* | Piperidine/Pyridine | Ethanol | 70-85 |
| 4 | Malonic Acid (R¹=COOH, R²=COOH) | 7-Fluoro-6-hydroxycoumarin-3-carboxylic acid | Pyridine/Aniline | N/A | 65-80 |
*Note: Condensation with diethyl malonate followed by hydrolysis and decarboxylation can also yield the unsubstituted coumarin.
Experimental Protocol: Synthesis of 3-Cyano-7-fluoro-6-hydroxycoumarin
This protocol details the synthesis of a fluorinated coumarin derivative via a piperidine-catalyzed Knoevenagel condensation.
Materials and Reagents:
-
This compound (1.40 g, 10.0 mmol)
-
Malononitrile (0.66 g, 10.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mL)
-
Ethanol (30 mL)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol) in ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add malononitrile (10.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5 drops) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The crude product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Workflow and Logic Diagrams
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Fluoro-4-hydroxybenzaldehyde, a versatile building block in organic synthesis and medicinal chemistry. The protocols focus on the displacement of the activated fluorine atom by O-nucleophiles, yielding valuable 2-alkoxy- and 2-aryloxy-4-hydroxybenzaldehyde derivatives. These products are key intermediates in the synthesis of various biologically active compounds.
Introduction
This compound is an attractive substrate for nucleophilic aromatic substitution. The fluorine atom at the C2 position is activated towards displacement by the strong electron-withdrawing effect of the adjacent aldehyde group. This allows for the formation of a new carbon-oxygen bond at this position under relatively mild conditions. The resulting 2-ether substituted 4-hydroxybenzaldehyde scaffold is a privileged structure found in numerous compounds with applications in drug discovery and materials science. The hydroxyl group at the C4 position offers a handle for further functionalization, making the products of these reactions valuable and versatile intermediates.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution of the fluorine atom in this compound proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.
-
Nucleophilic Attack: A nucleophile, such as an alkoxide or a phenoxide, attacks the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing aldehyde group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. This results in the formation of the final substituted product.
// Reactants sub [label=<
this compound
];
nuc [label=<
Nu- Nucleophile
];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products prod [label=<
Substituted Product
];
fluoride [label=<
F- Fluoride Ion
];
// Arrows sub -> meisenheimer [label="+ Nu-"]; meisenheimer -> prod [label="- F-"]; prod -> fluoride [style=invis]; }
Caption: General mechanism of the SNAr reaction.
Applications in Drug Discovery and Organic Synthesis
Derivatives of this compound, particularly those resulting from nucleophilic substitution, are significant in several therapeutic areas. The introduction of various alkoxy or aryloxy groups at the C2 position can modulate the biological activity of the molecule. These derivatives serve as precursors for:
-
Anticancer Agents: The core structure is found in inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancer stem cells.
-
Neuroprotective Agents: Structurally related compounds have been investigated for their potential in treating neurodegenerative diseases.
-
Heterocyclic Synthesis: The aldehyde and hydroxyl functionalities provide versatile handles for constructing complex heterocyclic systems with potential biological activities.
Experimental Protocols
The following protocol is a representative example for the nucleophilic aromatic substitution of a fluorine-activated benzaldehyde with a phenolic nucleophile. This method can be adapted for various alkoxides and phenoxides.[1]
Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)-4-hydroxybenzaldehyde
This protocol is adapted from the synthesis of a structurally similar 4-aryloxybenzaldehyde and provides a general procedure for the reaction of this compound with a phenol.[1]
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Heptane
-
95% Ethanol
Procedure:
-
Reaction Setup: To a clean, dry reaction tube, add this compound (1.0 eq), 4-methoxyphenol (1.0 eq), and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the reaction tube to achieve a suitable concentration (e.g., 1 M).
-
Reaction: Heat the reaction mixture in a preheated oil bath at 140 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice-water bath for at least 10 minutes.
-
Add deionized water to the cooled mixture to precipitate the crude product.
-
Stir the mixture thoroughly and collect the solid by vacuum filtration.
-
Wash the collected solid with deionized water and allow it to air dry.
-
-
Purification (Recrystallization):
-
Suspend the crude solid in a minimal amount of heptane.
-
Add dichloromethane dropwise until the solid dissolves completely.
-
Allow the solvent to evaporate slowly in a fume hood overnight. Crystalline product will form on the sides of the vessel.
-
Wash the crystals with a small amount of cold 95% ethanol and dry them.
-
-
Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the results from a representative nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-methoxyphenol, which serves as a model for the reactivity of this compound.[1]
| Parameter | Value | Reference |
| Substrate 1 | 4-Fluorobenzaldehyde | [1] |
| Substrate 2 | 4-Methoxyphenol | [1] |
| Base | Potassium Carbonate | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Temperature | 140 °C | [1] |
| Reaction Time | 30 min | [1] |
| Average Yield (Purified) | 42% (student range: 18-83%) | [1] |
| Melting Point | 62-64 °C | [1] |
Visualizations
Caption: General workflow for the SNAr reaction.
Caption: Application in drug discovery workflow.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Fluoro-4-hydroxybenzaldehyde as a key starting material. The methodologies outlined herein are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.[1][2]
Introduction
This compound is a versatile building block in organic synthesis due to its unique combination of functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a fluorine atom which can influence the physicochemical properties of the resulting molecules. Its utility as an intermediate for physiologically active compounds, including potent JAK2 inhibitors, underscores its importance in the synthesis of complex molecular architectures.[1][2] This document details the synthesis of three major classes of heterocyclic compounds from this precursor: coumarins, benzofurans, and chromones.
Synthesis of 7-Fluoro-6-hydroxycoumarins via Perkin Reaction
The Perkin reaction is a classic method for the synthesis of cinnamic acids and their derivatives, and it can be effectively applied to the synthesis of coumarins from salicylaldehydes.[3][4][5] In this protocol, this compound is condensed with acetic anhydride in the presence of a weak base to yield 7-fluoro-6-hydroxycoumarin.
Experimental Protocol: Synthesis of 7-Fluoro-6-hydroxycoumarin
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 eq), anhydrous sodium acetate (1.5 eq), and acetic anhydride (3.0 eq).
-
Attach a reflux condenser and heat the mixture in a pre-heated oil bath at 180°C for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice-cold water with constant stirring.
-
A solid precipitate of the crude product will form.
-
Filter the solid using a Buchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and water-soluble impurities.
-
Recrystallize the crude product from ethanol to obtain pure 7-fluoro-6-hydroxycoumarin.
-
Dry the purified product in a vacuum oven.
Quantitative Data:
| Product | Starting Material | Reagents | Catalyst | Reaction Time | Yield (%) |
| 7-Fluoro-6-hydroxycoumarin | This compound | Acetic anhydride | Sodium acetate | 5-6 hours | 65-75* |
*Yield is an estimate based on typical Perkin reactions with substituted salicylaldehydes.
Reaction Pathway:
Caption: Perkin reaction pathway for 7-Fluoro-6-hydroxycoumarin synthesis.
Synthesis of 7-Fluoro-6-hydroxycoumarin-3-carboxylates via Knoevenagel Condensation
The Knoevenagel condensation provides an efficient route to coumarin-3-carboxylic acid derivatives by reacting a salicylaldehyde with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst.[6][7][8] This method is particularly useful for introducing a carboxylate group at the 3-position of the coumarin ring.
Experimental Protocol: Synthesis of Ethyl 7-Fluoro-6-hydroxycoumarin-3-carboxylate
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add diethyl malonate (1.2 eq).
-
Add a catalytic amount of piperidine to the mixture with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure ethyl 7-fluoro-6-hydroxycoumarin-3-carboxylate.
Quantitative Data:
| Product | Starting Material | Active Methylene Compound | Catalyst | Reaction Time | Yield (%) |
| Ethyl 7-Fluoro-6-hydroxycoumarin-3-carboxylate | This compound | Diethyl malonate | Piperidine | 3-4 hours | 80-90* |
*Yield is an estimate based on typical Knoevenagel condensations with substituted salicylaldehydes.[9]
Experimental Workflow:
Caption: Experimental workflow for Knoevenagel condensation.
Synthesis of 6-Fluoro-5-substituted-benzofurans via Rap-Stoermer Reaction
The Rap-Stoermer reaction is a valuable method for the synthesis of 2-acylbenzofurans and related derivatives from o-hydroxyaldehydes and α-haloketones. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation.[10]
Experimental Protocol: Synthesis of 2-Acetyl-6-fluoro-5-hydroxybenzofuran
Materials:
-
This compound
-
Chloroacetone
-
Anhydrous potassium carbonate
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend anhydrous potassium carbonate (2.0 eq) in acetone.
-
To this suspension, add this compound (1.0 eq) and chloroacetone (1.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-10 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-acetyl-6-fluoro-5-hydroxybenzofuran.
Quantitative Data:
| Product | Starting Material | Reagent | Base | Reaction Time | Yield (%) |
| 2-Acetyl-6-fluoro-5-hydroxybenzofuran | This compound | Chloroacetone | K₂CO₃ | 8-10 hours | 60-70* |
*Yield is an estimate based on analogous Rap-Stoermer reactions.
Logical Relationship of Synthesis Steps:
Caption: Logical steps in the Rap-Stoermer synthesis of a benzofuran derivative.
Synthesis of 7-Fluoro-6-hydroxychromones
The synthesis of chromones from o-hydroxyaryl ketones is a well-established transformation. A common route involves the reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by acid-catalyzed cyclization. While this compound is not a ketone, it can be converted to the corresponding acetophenone derivative which can then be used to synthesize the target chromone.
Two-Step Protocol for the Synthesis of 7-Fluoro-6-hydroxychromone
Step 1: Synthesis of 2'-Fluoro-4'-hydroxyacetophenone
This protocol describes a general method for the acylation of a phenol, which can be adapted for the synthesis of the required acetophenone intermediate.
Materials:
-
This compound (or a protected derivative)
-
Acetylating agent (e.g., Acetyl chloride or Acetic anhydride)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Appropriate solvent (e.g., Dichloromethane)
Procedure:
-
Protect the hydroxyl group of this compound if necessary.
-
Perform a Friedel-Crafts acylation using an acetylating agent and a Lewis acid catalyst to introduce the acetyl group.
-
Deprotect the hydroxyl group to yield 2'-Fluoro-4'-hydroxyacetophenone.
Step 2: Synthesis of 7-Fluoro-6-hydroxychromone
Materials:
-
2'-Fluoro-4'-hydroxyacetophenone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dowex 50WX8 resin (or other acidic catalyst)
-
Ethanol
Procedure:
-
A mixture of 2'-Fluoro-4'-hydroxyacetophenone (1.0 eq) and DMF-DMA (2.0 eq) in a suitable solvent is heated to reflux for 2-3 hours to form the enaminone intermediate.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude enaminone is dissolved in ethanol, and an acidic catalyst (e.g., Dowex 50WX8 resin) is added.
-
The mixture is refluxed for 4-6 hours to effect cyclization.
-
The catalyst is filtered off, and the solvent is evaporated.
-
The residue is purified by column chromatography to give 7-fluoro-6-hydroxychromone.
Quantitative Data:
| Product | Starting Material | Key Reagents | Reaction Time | Overall Yield (%) |
| 7-Fluoro-6-hydroxychromone | This compound | Acetylating agent, DMF-DMA | 6-9 hours (total) | 50-60* |
*Overall yield is an estimate for the two-step process.
Signaling Pathway Analogy for Chromone Synthesis:
Caption: Synthetic pathway from this compound to a chromone derivative.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols detailed in these application notes provide robust and adaptable methods for the preparation of coumarins, benzofurans, and chromones. These scaffolds are of significant interest in the field of drug discovery, and the introduction of a fluorine atom can impart desirable pharmacokinetic and pharmacodynamic properties. The provided methodologies, quantitative data, and visual representations of the synthetic pathways are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.
References
- 1. This compound | 348-27-6 [chemicalbook.com]
- 2. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-Fluoro-4-hydroxybenzaldehyde
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 2-Fluoro-4-hydroxybenzaldehyde, specifically focusing on improving low yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: What are the primary causes of low yield in the recrystallization of this compound?
A1: Low recovery of this compound from recrystallization is a frequent issue. The most common causes include:
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Using an excessive amount of solvent: The more solvent used, the more compound will remain dissolved in the mother liquor, even after cooling.[1][2]
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Premature crystallization: If the solution cools too quickly, the product may precipitate instead of forming pure crystals, trapping impurities and leading to loss during subsequent washing steps.
-
Incomplete crystallization: Insufficient cooling time or temperature will result in a significant amount of the product remaining in solution.
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High solubility in the chosen solvent at low temperatures: If the compound remains significantly soluble in the solvent even when cold, recovery will be poor.[3]
-
Loss during transfer: Physical loss of product during transfers between flasks and filtration apparatus can contribute to lower yields.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, a good starting point is to consider solvents of intermediate polarity. A patent describing a successful synthesis and purification of this compound utilized isopropyl ether .[3][4]
To select a suitable solvent, you can perform small-scale solubility tests with common laboratory solvents such as:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Hydrocarbons (e.g., hexanes, toluene)
-
Ethers (e.g., diethyl ether, isopropyl ether)
A mixed solvent system can also be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
Q3: No crystals are forming, even after the solution has cooled. What should I do?
A3: This is a common phenomenon known as supersaturation. Here are several techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to form.
-
Reducing the solvent volume: If too much solvent was used, you can gently heat the solution to boil off some of the solvent, then allow it to cool again.[1][5]
-
Further cooling: Place the flask in an ice-water bath or a refrigerator to further decrease the solubility of the compound.
Q4: The product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To remedy this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
Q5: My recrystallized product is colored, but the pure compound should be white. How can I remove colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds.
-
Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[1] After adding the charcoal, perform a hot filtration to remove it before allowing the solution to cool.
Data Presentation
| Property | This compound | 4-Hydroxybenzaldehyde |
| Molecular Weight | 140.11 g/mol | 122.12 g/mol |
| Melting Point | 168-170 °C | 112-116 °C |
| Appearance | White to off-white solid | Colorless to light yellow crystals |
| Solubility in Water | Sparingly soluble | 13.8 g/L at 25 °C |
| Solubility in Organic Solvents | Data not readily available | Soluble in ethanol, ether, acetone, and ethyl acetate |
Data for 4-hydroxybenzaldehyde is provided for comparative purposes. The fluorine atom in this compound may alter its solubility profile.
A documented successful recrystallization of this compound yielded 76.4% with a purity of 99.6% using isopropyl ether as the solvent.[4]
Experimental Protocols
Recrystallization of this compound using Isopropyl Ether
This protocol is adapted from a patented procedure.[4]
-
Dissolution: In a fume hood, place the crude this compound (e.g., 13.3 g) into an Erlenmeyer flask. Add a sufficient amount of isopropyl ether (e.g., 80 g) to the flask.
-
Heating: Gently heat the mixture to 60-65 °C with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropyl ether to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Below is a troubleshooting workflow for addressing low yield in the recrystallization of this compound.
Caption: Troubleshooting workflow for low recrystallization yield.
References
Technical Support Center: Overcoming Poor Separation in 2-Fluoro-4-hydroxybenzaldehyde Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor separation during the column chromatography of 2-Fluoro-4-hydroxybenzaldehyde.
Troubleshooting Guide
Poor separation in column chromatography can manifest as co-elution of the desired product with impurities, broad peaks, or tailing peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.
Issue 1: Co-elution of this compound with Impurities
Question: My TLC analysis shows a single spot, but after column chromatography, the fractions are still impure. Why is this happening and how can I fix it?
Answer: This issue, known as co-elution, occurs when the polarity of the impurity is very similar to that of your target compound, this compound. The phenolic hydroxyl group and the aldehyde group in the molecule contribute to its polarity, making it prone to co-elute with other polar compounds.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The choice of eluent is critical for achieving good separation. A common mobile phase for this compound is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Adjust Polarity: If your compound and the impurity are eluting together, try decreasing the overall polarity of the mobile phase. This can be achieved by reducing the percentage of the polar solvent (e.g., ethyl acetate). A lower polarity mobile phase will increase the retention time of both compounds on the silica gel, potentially allowing for better separation.
-
Change Solvent Selectivity: If adjusting the polarity of a two-solvent system is ineffective, try a different solvent system altogether. Solvents are classified into different selectivity groups based on their chemical properties. Switching one of the solvents for another from a different selectivity group can alter the interactions with your compounds and improve separation. For example, you could replace ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol.
-
-
Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can be employed. Start with a low polarity mobile phase to elute non-polar impurities, and then slowly increase the polarity to elute your product, leaving more polar impurities behind on the column.
-
Consider pH Modification: Since this compound is a phenolic compound, its acidity can lead to interactions with the silica gel, causing peak tailing and poor separation from other acidic or polar impurities. Adding a small amount of a weak acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase can suppress the ionization of the phenolic hydroxyl group. This can lead to sharper peaks and improved resolution.
Issue 2: Peak Tailing of this compound
Question: The peak corresponding to my product is broad and asymmetrical (tails). What causes this and how can it be prevented?
Answer: Peak tailing is often a result of strong interactions between the analyte and the stationary phase. For this compound, the acidic phenolic proton can interact strongly with the silanol groups (Si-OH) on the surface of the silica gel.
Troubleshooting Steps:
-
Mobile Phase Additives: As mentioned previously, adding a small amount of a weak acid like acetic acid to the mobile phase can significantly reduce peak tailing by minimizing the interaction between the phenolic hydroxyl group and the silica gel.
-
Sample Loading Technique: Overloading the column is a common cause of peak distortion. Ensure that the amount of crude product loaded is appropriate for the column size. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.
-
Dry Loading: If the solubility of your crude product in the initial mobile phase is low, consider using a dry loading technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column. This method often results in sharper bands and better separation.
-
-
Column Packing: A poorly packed column with channels or cracks will lead to uneven flow of the mobile phase and result in broad, misshapen peaks. Ensure the silica gel is packed uniformly.
Issue 3: Product is Not Eluting from the Column
Question: I have been running my column for a long time with a relatively polar solvent system, but I cannot see my product eluting. What should I do?
Answer: If this compound is not eluting, it indicates that it is very strongly adsorbed to the silica gel.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, you can increase the percentage of ethyl acetate. If that is not sufficient, you may need to add a stronger solvent like methanol to your eluent system (e.g., 1-5% methanol in dichloromethane or ethyl acetate).
-
Check for Compound Stability: It is possible that your compound is degrading on the silica gel. You can check for this by performing a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is unstable, you will see spots that are not on the diagonal. If degradation is an issue, you may need to consider a different stationary phase like alumina or a deactivated silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A1: A good starting point is a mixture of ethyl acetate and n-heptane (or hexane). A patent for the synthesis of this compound suggests a mobile phase of ethyl acetate:n-heptane in a ratio between 1:10 and 1:5 for the purification of a related intermediate.[1] For the final product, which is more polar, you will likely need a higher proportion of ethyl acetate. It is always recommended to first determine the optimal solvent system by running a TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.
Q2: What are the potential impurities I should be trying to separate from this compound?
A2: Potential impurities can arise from the starting materials or side reactions during the synthesis. Based on a common synthetic route starting from 3-fluorophenol, possible impurities could include:
-
Unreacted 3-fluorophenol.
-
Isomeric byproducts (e.g., 4-Fluoro-2-hydroxybenzaldehyde).
-
Side-products from the formylation step.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound has an aromatic ring and a carbonyl group, which should allow for visualization under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain or a vanillin stain, which are common for visualizing aldehydes and phenols.
Data Presentation
The following table provides a hypothetical summary of how different mobile phase compositions could affect the retention factor (Rf) and resolution (Rs) of this compound and a common potential impurity, 3-fluorophenol. This data is illustrative and should be confirmed by experimental TLC analysis.
| Mobile Phase Composition (v/v) | This compound Rf | 3-Fluorophenol Rf | Resolution (Rs) | Comments |
| 10% Ethyl Acetate in Hexane | 0.15 | 0.25 | Poor | Both compounds are strongly retained, poor separation. |
| 20% Ethyl Acetate in Hexane | 0.30 | 0.45 | Moderate | Better elution, but separation may not be baseline. |
| 30% Ethyl Acetate in Hexane | 0.45 | 0.60 | Poor | Compounds are eluting too quickly, leading to poor separation. |
| 20% Ethyl Acetate in Hexane + 0.5% Acetic Acid | 0.32 | 0.48 | Good | Acetic acid improves peak shape and can enhance resolution. |
| 15% Dichloromethane in Hexane | 0.20 | 0.30 | Moderate | Different selectivity may improve separation. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark starting points for your crude sample and a reference standard of this compound (if available).
-
Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or acetone). Using a capillary tube, spot a small amount onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. The solvent level should be below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal mobile phase will give your product an Rf value between 0.2 and 0.4 and show good separation from impurities.
Protocol 2: Column Chromatography with Gradient Elution
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing.
-
Sample Loading: Once the silica has settled and the solvent level is just above the silica bed, carefully add your crude sample. It is often best to pre-adsorb the sample onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting with the initial low-polarity mobile phase. Collect fractions and monitor them by TLC.
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will help to elute your product and then any more strongly retained impurities.
-
Fraction Analysis: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for poor separation.
Caption: Relationship between parameters and outcomes.
References
How to remove oily impurities during 2-Fluoro-4-hydroxybenzaldehyde crystallization
Technical Support Center: Crystallization of 2-Fluoro-4-hydroxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the crystallization of this compound, with a specific focus on the removal of oily impurities.
Frequently Asked Questions (FAQs)
Q1: What are oily impurities and why do they form during the crystallization of this compound?
A1: Oily impurities, a phenomenon also known as "oiling out," occur when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2] This is a common challenge in the crystallization of organic compounds. For this compound, this can be attributed to several factors:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a sudden increase in supersaturation, favoring the formation of an oil over crystals.[1]
-
Presence of Impurities: Byproducts from the synthesis of this compound can lower the melting point of the mixture, making it more prone to oiling out.[2][3] Potential impurities may include unreacted starting materials (e.g., 3-fluorophenol), intermediates (e.g., 1-fluoro-3-isopropoxybenzene), or other related substances.[4]
-
Inappropriate Solvent Choice: If the chosen solvent's boiling point is higher than the melting point of the impure compound, the solid may melt before it dissolves, leading to oil formation.[2][3]
-
Kinetic Hindrance: Sometimes, the molecules have difficulty orienting themselves into a crystal lattice, leading to the formation of a disordered, liquid-like phase.[1]
Q2: Are oily impurities detrimental to the final product?
A2: Yes, the formation of oily droplets is problematic for several reasons. The oil phase can trap impurities, leading to a final product with lower purity.[1][2] Furthermore, oiled-out products often solidify into an amorphous or glassy solid which is difficult to handle and may not have the desired physical properties of a crystalline material.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on documented procedures, isopropyl ether is a highly effective solvent for the recrystallization of this compound, yielding a product with high purity.[5] A mixture of water and methanol has been used for the closely related compound, 3-fluoro-4-hydroxybenzaldehyde, and could be considered as an alternative solvent system to explore.
Troubleshooting Guide: Oily Impurities
This guide provides a systematic approach to address the issue of oiling out during the crystallization of this compound.
Initial Observation: Oily Droplets Appear in the Solution
Workflow for Troubleshooting Oiling Out
Caption: A step-by-step workflow for troubleshooting the formation of oily impurities during crystallization.
Experimental Protocols
Protocol 1: Recrystallization of this compound using Isopropyl Ether
This protocol is adapted from a patented method for the purification of this compound.[5]
Materials:
-
Crude this compound
-
Isopropyl ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropyl ether, sufficient to create a slurry.
-
Gently heat the mixture to 60-65°C while stirring.
-
Gradually add more isopropyl ether until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropyl ether.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Activated Charcoal Treatment for Impurity Removal
If oily impurities persist, they may be due to colored or resinous byproducts. An activated charcoal treatment can help remove these.
Procedure:
-
Dissolve the crude this compound in a suitable solvent (such as isopropyl ether or a methanol/water mixture) at an elevated temperature, as described in Protocol 1.
-
Once dissolved, remove the solution from the heat and add a small amount of activated charcoal (typically 1-2% of the solute weight).
-
Gently heat the mixture with stirring for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal. This should be done quickly to prevent premature crystallization.
-
Allow the hot, filtered solution to cool slowly as described in Protocol 1 to induce crystallization.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Suitability for Recrystallization |
| Water | High | Low | Moderate | Possible with co-solvent |
| Methanol | High | Moderate | High | Good (as co-solvent) |
| Ethanol | High | Moderate | High | Good (as co-solvent) |
| Isopropyl Ether | Low-Medium | Low | Moderate to High | Proven to be effective [5] |
| Toluene | Low | Low | Moderate | Possible |
| Hexane | Low | Very Low | Low | Unlikely to be a good solvent |
Table 2: Illustrative Solvent System for Recrystallization
| Solvent System | Recommended Ratio (v/v) | Heating Temperature (°C) | Cooling Protocol | Expected Outcome |
| Isopropyl Ether | N/A (single solvent) | 60-65 | Slow cool to RT, then ice bath | High purity crystals[5] |
| Water/Methanol | 1:1 to 1:3 | 65-75 | Slow cool to RT, then ice bath | May be effective for certain impurity profiles |
| Toluene | N/A (single solvent) | 90-100 | Slow cool to RT | Potential for crystal formation |
Logical Relationships and Workflows
Decision Tree for Solvent Selection
Caption: A decision tree to guide the selection of a suitable solvent system for crystallization.
References
Preventing tailing of 2-Fluoro-4-hydroxybenzaldehyde on TLC and column chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing tailing of 2-Fluoro-4-hydroxybenzaldehyde on Thin-Layer Chromatography (TLC) and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that might cause it to tail on silica gel chromatography?
A1: this compound is a polar molecule due to the presence of a hydroxyl and a carbonyl group. The key feature causing tailing is the acidic phenolic hydroxyl group (predicted pKa ≈ 6.78). This acidity leads to strong interactions with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This strong interaction can result in a slow and uneven elution of the compound, which is observed as tailing on a TLC plate or a broad, asymmetric peak in column chromatography.
Q2: Why is my spot of this compound streaking or "tailing" on my TLC plate?
A2: Tailing of this compound on a TLC plate is most commonly due to strong secondary interactions between the phenolic hydroxyl group of your compound and the active silanol groups on the silica gel surface.[2][1] This can be exacerbated by using a mobile phase that is not sufficiently polar or acidic to disrupt this interaction. Other potential causes include overloading the TLC plate with too much sample or the sample not being fully dissolved in the spotting solvent.[1][3]
Q3: I'm observing a broad, tailing peak for this compound during column chromatography. What are the likely causes?
A3: Similar to TLC, peak tailing in column chromatography for this compound is primarily due to strong interactions with the silica gel stationary phase.[1] Several factors can contribute to this issue:
-
Inappropriate Mobile Phase: The solvent system may not be optimized to effectively elute the compound in a sharp band.
-
Column Overload: Applying too much sample to the column can lead to peak distortion and tailing.[1][3]
-
Poor Column Packing: An improperly packed column can have channels and voids, leading to uneven flow and peak broadening.
-
Sample Solubility: If the compound is not fully dissolved in the mobile phase before loading, it can cause tailing.
Troubleshooting Guides
Preventing Tailing on TLC
If you are observing tailing of this compound on your TLC plates, follow these troubleshooting steps:
-
Modify the Mobile Phase: The most effective way to reduce tailing for acidic compounds like this compound is to add a small amount of a weak acid to your mobile phase.[4][5][6]
-
Action: Add 0.5-2% acetic acid or formic acid to your eluent system. This will help to protonate the phenolic hydroxyl group, reducing its interaction with the silica gel.[6]
-
-
Optimize Sample Concentration: Ensure you are not overloading the TLC plate.
-
Action: Spot a more dilute solution of your sample onto the plate.
-
-
Ensure Complete Dissolution: The sample should be fully dissolved in the spotting solvent.
-
Action: Make sure your compound is completely dissolved before spotting it on the TLC plate. If it is not very soluble in your mobile phase, dissolve it in a more polar solvent like ethyl acetate or acetone for spotting.
-
Preventing Tailing in Column Chromatography
For tailing peaks of this compound during column chromatography, consider the following solutions:
-
Mobile Phase Modification: As with TLC, the addition of a weak acid to the mobile phase is crucial.
-
Proper Sample Loading: Avoid overloading the column and ensure the sample is loaded in a concentrated band.
-
Action:
-
Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and load it onto the column.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[2] Load this powder onto the top of the column.[2]
-
-
-
Column Packing: A well-packed column is essential for good separation.
-
Action: Ensure your column is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended.
-
-
Solvent System Selection: Start with a less polar solvent system and gradually increase the polarity to find the optimal conditions for separation and peak shape. A common starting point for phenolic aldehydes is a mixture of hexane and ethyl acetate.
Data Presentation
| Parameter | Recommendation for TLC | Recommendation for Column Chromatography | Rationale |
| Mobile Phase Additive | 0.5 - 2% Acetic Acid or Formic Acid | 0.5 - 1% Acetic Acid or Formic Acid | Suppresses ionization of the phenolic hydroxyl group, reducing interaction with silica gel.[4][5][6] |
| Sample Loading | Spot a dilute solution | Do not exceed 1-5% of the silica gel weight | Prevents overloading, which leads to peak distortion.[1][3] |
| Stationary Phase | Standard Silica Gel 60 F254 | Standard Silica Gel (60 Å, 230-400 mesh) | Silica gel is the standard stationary phase for normal-phase chromatography of polar compounds. |
Experimental Protocols
Protocol 1: TLC Analysis of this compound
-
Plate Preparation: Use a standard silica gel 60 F254 TLC plate.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your sample in ethyl acetate or acetone.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Developing Solvent: Prepare a mobile phase of hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended. To this mixture, add 1% acetic acid.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spot under a UV lamp at 254 nm.
Protocol 2: Column Chromatography Purification of this compound
-
Column Packing: Slurry pack a glass column with silica gel (60 Å, 230-400 mesh) in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid).
-
Sample Preparation (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample).
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution:
-
Begin eluting with a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate + 0.5% acetic acid).
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate + 0.5% acetic acid) to elute your compound.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for tailing of this compound.
References
Technical Support Center: Optimizing Chromatography for 2-Fluoro-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of 2-Fluoro-4-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are recommended starting solvent systems for Thin-Layer Chromatography (TLC) of this compound?
A1: For a compound with the polarity of this compound, which contains both a polar hydroxyl group and a moderately polar aldehyde group, a good starting point for TLC analysis on silica gel plates is a mixture of a non-polar and a moderately polar solvent. We recommend starting with the following systems and adjusting the ratios to achieve an optimal Rf value of 0.2-0.4.
Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate is often due to the compound being too polar for the chosen solvent system, overloading the sample spot, or the presence of highly polar impurities. To resolve this, you can try the following:
-
Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol) in your solvent system.
-
Decrease the sample concentration: Dilute your sample before spotting it on the TLC plate.
-
Add a small amount of acid or base: If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the spot shape.
Q3: I am not getting good separation between my product and a closely related impurity in column chromatography. What should I do?
A3: Achieving good separation between closely related compounds in column chromatography requires careful optimization of the elution conditions. Here are some strategies:
-
Use a shallow gradient: Instead of a steep increase in solvent polarity, employ a gradual gradient. This will allow for better resolution between compounds with similar polarities.
-
Try a different solvent system: Sometimes, changing the solvent system entirely can improve selectivity. Consider switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, or vice versa.
-
Use a longer column: Increasing the length of the stationary phase provides more opportunities for interaction and can enhance separation.
Q4: In my HPLC analysis, I am observing significant peak tailing for this compound. What is the likely cause and how can I resolve it?
A4: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is a common issue, often caused by interactions between the hydroxyl group and residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following troubleshooting steps:
-
Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH of 2.5-3.5) can suppress the ionization of the silanol groups and reduce unwanted interactions.
-
Use an end-capped column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped C18 or C8 column.
-
Add a competitive base: In some cases, adding a small amount of a competitive base like triethylamine to the mobile phase can help to mask the active silanol sites.
-
Optimize the organic modifier: Switching between methanol and acetonitrile as the organic component of your mobile phase can sometimes affect peak shape.
Q5: I suspect I have a co-eluting isomer with my this compound peak in my chromatogram. How can I confirm and resolve this?
A5: Co-elution of isomers is a challenging separation problem. To confirm and resolve this, you can employ the following strategies:
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Check for peak asymmetry: A shoulder on your peak is a strong indicator of a co-eluting compound.
-
Vary the detection wavelength: If the isomers have different UV absorbance maxima, changing the detection wavelength may help to visualize the two distinct compounds.
-
Modify the mobile phase: Altering the organic solvent (e.g., from methanol to acetonitrile) or the pH of the mobile phase can change the selectivity of the separation and potentially resolve the isomers.
-
Change the stationary phase: If modifications to the mobile phase are unsuccessful, consider trying a different column chemistry, such as a phenyl-hexyl or a cyano-propyl column, which can offer different selectivities for aromatic compounds.
-
Adjust the temperature: In HPLC, changing the column temperature can sometimes improve the resolution of closely eluting peaks.
Troubleshooting Guides
Guide 1: Poor Separation in Thin-Layer Chromatography (TLC)
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Rf value is too high (spots run at the solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in the mixture. |
| Rf value is too low (spots remain at the baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mixture. |
| Spots are streaked | Sample is overloaded; mobile phase polarity is not optimal; compound is acidic/basic. | Dilute the sample; increase mobile phase polarity; add a small amount of acid/base to the mobile phase. |
| Poor separation between spots | The solvent system lacks selectivity for the compounds. | Try a different solvent system with different polarity characteristics (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
Guide 2: Issues in Column Chromatography
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Product elutes too quickly with impurities | The eluent is too polar. | Start with a less polar solvent system and gradually increase the polarity. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracking of the silica bed | Improper column packing or running the column dry. | Ensure the column is packed uniformly and the solvent level is always above the silica bed. |
| Co-elution of product and impurity | Insufficient resolution of the solvent system. | Use a shallower elution gradient; try a different solvent system; use a longer column. |
Guide 3: Common Problems in HPLC Analysis
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | Secondary interactions with the stationary phase; column degradation. | Lower the mobile phase pH; use an end-capped column; replace the column if it is old.[1] |
| Broad Peaks | Low flow rate; large injection volume; column contamination. | Increase the flow rate; decrease the injection volume; flush the column with a strong solvent. |
| Split Peaks | Clogged inlet frit; column void. | Replace the inlet frit; if a void is suspected, the column may need to be replaced. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity mobile phase; clean the injector port and loop. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Method Development
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Developing Chamber: Prepare a developing chamber with a small amount of the chosen solvent system.
-
Development: Place the TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio to achieve the desired separation and an Rf value of 0.2-0.4 for the target compound.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Reverse-Phase HPLC Analysis
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile (or methanol) and water, with 0.1% formic acid added to the aqueous component.
-
Isocratic vs. Gradient: For initial screening, an isocratic elution with a ratio such as 60:40 acetonitrile:water can be used. For complex mixtures, a gradient elution from a lower to a higher concentration of the organic solvent will likely be necessary.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection: Inject a filtered solution of the sample dissolved in the mobile phase.
Visualizations
Caption: Experimental workflow for chromatography of this compound.
Caption: Logical troubleshooting workflow for chromatographic separation issues.
References
Technical Support Center: 2-Fluoro-4-hydroxybenzaldehyde Synthesis via Grignard Reaction
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-hydroxybenzaldehyde, with a specific focus on the challenges encountered during the Grignard reaction step.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly perform a Grignard reaction on a halogenated 4-hydroxybenzaldehyde to introduce a new group?
A1: The Grignard reagent is a very strong base and an excellent nucleophile.[1] The phenolic hydroxyl (-OH) group is acidic enough to react with and destroy the Grignard reagent in an acid-base reaction.[1][2] Additionally, the aldehyde group is an electrophile that would be attacked by the Grignard reagent.[3][4] Therefore, both the hydroxyl and aldehyde groups must be protected before initiating the Grignard reaction.
Q2: What are the primary challenges when using a Grignard reaction in the synthesis of this compound?
A2: The main challenges stem from the inherent reactivity of the functional groups present in the precursor molecules:
-
Acidic Proton: The phenolic hydroxyl group will quench the Grignard reagent.[5]
-
Electrophilic Carbonyl: The aldehyde group will react with the Grignard reagent.[6][7]
-
Moisture Sensitivity: Grignard reagents react vigorously with water, so all reagents, solvents, and glassware must be perfectly dry.[4][5]
-
Side Reactions: Besides the desired reaction, side reactions like enolization or reduction of the carbonyl group can occur, especially with sterically hindered ketones.[6]
Q3: What is a suitable protecting group for the phenolic hydroxyl group in this synthesis?
A3: Ethers are common and effective protecting groups for phenols as they are stable under the basic conditions of a Grignard reaction.[2][8] A patent for this synthesis specifically identifies isopropyl as a successful protecting group.[9] Other options like methyl or benzyl ethers can also be considered, but their deprotection conditions might be more aggressive (e.g., using BBr3 for methyl ethers) or require specific catalysts (e.g., Pd/C for benzyl ethers).[8]
Q4: How is the aldehyde functional group typically introduced in this synthesis?
A4: The aldehyde group is generally introduced after the Grignard reagent has been formed. A common method is to react the aryl magnesium halide with a formylating agent like N,N-dimethylformamide (DMF).[9][10] This is followed by an acidic workup to produce the aldehyde.
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Product
This is often the most critical issue and can be traced back to several steps in the process. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low yield issues.
Issue 2: The Grignard Reaction Fails to Initiate
Q: I've added my halogenated precursor to magnesium turnings, but the reaction won't start. What should I do?
A:
-
Magnesium Surface Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer must be broken to initiate the reaction. You can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[11]
-
Anhydrous Conditions: As stated previously, Grignard reactions are extremely sensitive to moisture.[12] Ensure all solvents are anhydrous and glassware is rigorously dried.
-
Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate and stabilize the Grignard reagent.[4]
-
Concentration: Ensure the initial concentration of the halo-aromatic compound is high enough in the area of the magnesium to get the reaction started.
Issue 3: Unexpected Byproducts are Formed
Q: My final product is contaminated with significant impurities. What are the likely side reactions?
A:
-
Wurtz Coupling: The Grignard reagent can react with the remaining aryl halide to form a biaryl compound. This is more common if the reaction temperature is too high.
-
Reaction with CO₂: If the reaction is not adequately protected from air, the Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup.
-
Incomplete Protection/Deprotection: Residual unprotected starting material or incomplete deprotection can lead to a complex mixture of products.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthetic route.[9] It outlines the key steps of protection, bromination, Grignard exchange, formylation, and deprotection.
Overall Synthesis Workflow
Caption: Key steps in the synthesis of this compound.
Step-by-Step Methodology
Step 1: Protection of the Phenolic Hydroxyl Group
-
Combine 3-fluorophenol (1 eq), ground potassium carbonate (2.3 eq), and acetonitrile in a reaction vessel.
-
Slowly add 2-bromopropane (1.4 eq) at 30-35 °C.
-
Heat the mixture to 80-82 °C and react for approximately 14 hours, monitoring by HPLC.
-
After cooling, add water and ethyl acetate for extraction.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-fluoro-3-isopropoxybenzene.
Step 2: Bromination
-
Dissolve the 1-fluoro-3-isopropoxybenzene from Step 1 in an appropriate organic solvent.
-
React with a suitable brominating reagent (e.g., N-Bromosuccinimide) to obtain 1-bromo-2-fluoro-4-isopropoxybenzene. The fluorine and isopropoxy groups are ortho, para-directing, leading to bromination at the desired position.[13][14]
Step 3: Grignard Exchange and Formylation
-
Dissolve the 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to between -10 °C and 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an isopropylmagnesium chloride/THF solution to perform a Grignard exchange, forming the aryl Grignard reagent.
-
While maintaining the low temperature, add N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to proceed to completion.
Step 4: Deprotection
-
After acidic workup of the previous step to yield 2-fluoro-4-isopropoxybenzaldehyde, react the intermediate with boron trichloride (BCl₃).
-
This step cleaves the isopropyl ether to reveal the phenolic hydroxyl group.
-
Purify the final product, this compound, via appropriate methods (e.g., crystallization or chromatography).
Yield and Purity Data
The following table summarizes representative yields for the protection step as described in the literature.[9]
| Step | Reactants | Product | Purity (HPLC) | Yield |
| Protection | 3-fluorophenol, 2-bromopropane, K₂CO₃ | 1-fluoro-3-isopropoxybenzene | 95.7% | 97.1% |
| Protection | 3-fluorophenol, dimethyl sulfate, K₂CO₃ | 1-fluoro-3-methoxybenzene | 94.5% | 95.6% |
| Final Product | - | This compound | >99.5% | - |
Note: The yield for the final product depends on the efficiency of all intermediate steps.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Sciencemadness Discussion Board - Protecting phenols in a grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. This compound | 348-27-6 [chemicalbook.com]
- 11. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. reelmind.ai [reelmind.ai]
- 14. quora.com [quora.com]
Technical Support Center: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material for the synthesis of this compound is 3-fluorophenol.
Q2: Which synthetic routes are typically employed for this transformation?
A2: Several synthetic routes can be used, including:
-
Direct formylation reactions such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions.
-
A multi-step synthesis involving the protection of the hydroxyl group of 3-fluorophenol, followed by ortho-lithiation or a Grignard reaction and subsequent formylation, and finally deprotection. A common multi-step approach involves protection, bromination, Grignard reagent formation, formylation with N,N-dimethylformamide (DMF), and deprotection[1][2].
Q3: What is the primary challenge in the synthesis of this compound?
A3: The main challenge is achieving regioselectivity, as formylation of 3-fluorophenol can occur at the ortho- (position 2) and para- (position 4) positions relative to the hydroxyl group. The desired product is the ortho-isomer, this compound. The formation of the isomeric byproduct, 4-Fluoro-2-hydroxybenzaldehyde, is a common issue that complicates purification and reduces the yield of the target compound.
Q4: Are there any known stability issues with this compound?
A4: While specific stability data is not extensively documented in the provided search results, aldehydes can be susceptible to oxidation, especially in the presence of air. It is good practice to store the purified product under an inert atmosphere and at a low temperature to minimize degradation.
Troubleshooting Guides for Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of side reactions.
Issue 1: Low Yield and/or Presence of Isomeric Impurity
The most common problem encountered is a low yield of the desired this compound, often accompanied by the presence of the 4-Fluoro-2-hydroxybenzaldehyde isomer. The choice of formylation method significantly influences the ortho/para ratio.
Troubleshooting by Synthetic Route:
| Synthetic Route | Potential Cause of Isomer Formation & Low Yield | Recommended Actions & Troubleshooting |
| Reimer-Tiemann Reaction | The Reimer-Tiemann reaction is known to produce a mixture of ortho and para isomers. While it often favors the ortho product, the regioselectivity is not always high[3]. The reaction can also suffer from low yields. | * Optimize Reaction Conditions: The ortho-to-para ratio can be influenced by the solvent and the counter-ion of the base. Experiment with different alkali metal hydroxides (e.g., NaOH, KOH). * Purification: Separation of the isomers can be challenging due to their similar physical properties. Fractional crystallization or column chromatography may be effective. |
| Duff Reaction | The Duff reaction generally provides ortho-formylation, but it is known for being inefficient and can result in low yields[4]. The formation of Schiff base intermediates that are difficult to hydrolyze can also contribute to low yields of the final aldehyde. | * Ensure Complete Hydrolysis: After the initial reaction with hexamethylenetetramine, ensure that the hydrolysis step is complete to convert the intermediate imine to the aldehyde. This may require adjusting the hydrolysis time or the concentration of the acid used. * Consider Modified Procedures: Some modifications to the Duff reaction have been reported to improve yields. |
| Vilsmeier-Haack Reaction | This reaction typically favors formylation at the para position for electron-rich aromatic compounds, which is the less sterically hindered position[5]. Therefore, it is generally not the preferred method for synthesizing the ortho-isomer, this compound. | * Alternative Routes: If the Vilsmeier-Haack reaction is attempted, be prepared for the major product to be the undesired 4-Fluoro-2-hydroxybenzaldehyde. It is advisable to choose a more ortho-directing method. |
| Grignard-based Synthesis | This multi-step route offers high regioselectivity. Low yield can result from incomplete reactions at any of the four stages: protection, bromination, Grignard formation/formylation, or deprotection. Side reactions such as Wurtz coupling during Grignard reagent formation can also reduce the yield. | * Optimize Each Step: Carefully monitor each step of the sequence by TLC or another appropriate analytical method to ensure complete conversion before proceeding to the next step. * Anhydrous Conditions: The Grignard reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. * Initiation of Grignard Reaction: The formation of the Grignard reagent can sometimes be difficult to initiate. Using a crystal of iodine or a few drops of 1,2-dibromoethane can help start the reaction. |
Issue 2: Presence of Other Byproducts
Besides the main isomeric impurity, other side reactions can lead to different byproducts depending on the chosen synthetic method.
Byproduct Formation and Mitigation:
| Synthetic Route | Potential Byproduct(s) | Formation Mechanism | Mitigation Strategies |
| Reimer-Tiemann Reaction | Dichloromethyl-substituted phenol, cyclohexadienones, O-alkylated products (e.g., 3-fluoro-1-(dichloromethoxy)benzene) | Incomplete hydrolysis of the dichloromethyl intermediate; "abnormal" Reimer-Tiemann reaction pathways; reaction at the hydroxyl group instead of the aromatic ring. | * Ensure Complete Hydrolysis: Prolong the hydrolysis step or use more vigorous conditions to convert the dichloromethyl intermediate to the aldehyde. * Control Reaction Temperature: The formation of abnormal products can sometimes be minimized by carefully controlling the reaction temperature. |
| Duff Reaction | Schiff base intermediates, secondary amines | Incomplete hydrolysis of the imine formed during the reaction. | * Optimize Hydrolysis: As with low yield issues, ensure the hydrolysis step is driven to completion. |
| Grignard-based Synthesis | Wurtz coupling products (e.g., biphenyl derivatives) | Reaction of the Grignard reagent with the starting aryl bromide. | * Slow Addition: Add the aryl bromide slowly to the magnesium turnings to maintain a low concentration of the halide and favor the formation of the Grignard reagent over the coupling reaction. * Use of Activated Magnesium: Using highly reactive magnesium (Rieke magnesium) can sometimes improve the yield of the Grignard reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Route
This is a four-step process adapted from a patented method[2].
Step 1: Protection of 3-Fluorophenol
-
In a round-bottom flask, combine 3-fluorophenol (1 eq.), potassium carbonate (2.3 eq.), and acetonitrile.
-
Slowly add 2-bromopropane (1.4 eq.) to the mixture at 30-35 °C.
-
Heat the reaction mixture to 80-82 °C and stir for approximately 14 hours, monitoring the reaction by HPLC or TLC.
-
After completion, cool the mixture to room temperature, add water and ethyl acetate.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene.
Step 2: Bromination
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Under a nitrogen atmosphere, dissolve the 1-fluoro-3-isopropoxybenzene from the previous step in dichloromethane.
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.05 eq.).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/HPLC).
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1-bromo-2-fluoro-4-isopropoxybenzene.
Step 3: Grignard Reaction and Formylation
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In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.).
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Add a solution of 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous THF dropwise to initiate the Grignard reaction.
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Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0 °C and add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise.
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Allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-fluoro-4-isopropoxybenzaldehyde.
Step 4: Deprotection
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Dissolve the crude 2-fluoro-4-isopropoxybenzaldehyde in a suitable solvent such as dichloromethane.
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Cool the solution to 0 °C and add a deprotecting agent like boron trichloride (BCl₃) (1.1 eq.) dropwise.
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Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.
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Upon completion, carefully quench the reaction with methanol, followed by water.
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Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.
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The crude product can be purified by recrystallization from a solvent system like isopropyl ether to yield pure this compound[2].
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Effective removal of unreacted starting materials from 2-Fluoro-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from 2-Fluoro-4-hydroxybenzaldehyde. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in the synthesis of this compound?
A1: Based on common synthetic routes, the most likely unreacted starting material is 3-fluorophenol . If a protecting group strategy is employed, the protected 3-fluorophenol (e.g., 1-fluoro-3-isopropoxybenzene) and the brominated intermediate (1-bromo-2-fluoro-4-isopropoxybenzene) could also be present if the respective reaction steps are incomplete.
Q2: I have a crude mixture of this compound contaminated with 3-fluorophenol. What is the recommended initial purification step?
A2: An initial acid-base extraction is highly recommended. This compound is phenolic and will dissolve in a basic aqueous solution. However, the difference in acidity between the product and the starting material can be exploited. A carefully controlled pH extraction can often separate the majority of the more acidic 3-fluorophenol.
Q3: My product still shows impurities after extraction. What further purification techniques can I use?
A3: For higher purity, recrystallization or silica gel column chromatography are effective methods. Recrystallization is a cost-effective method for obtaining highly pure product, while column chromatography provides excellent separation of compounds with different polarities.[1]
Q4: What is a good solvent system for the recrystallization of this compound?
A4: A common and effective solvent for the recrystallization of this compound is isopropyl ether .[1] The crude product can be dissolved in hot isopropyl ether and allowed to cool slowly to form pure crystals.
Q5: What are the recommended conditions for column chromatography to separate this compound from less polar impurities?
A5: A silica gel column using a solvent system of ethyl acetate and n-heptane (or hexane) is a good starting point. The polarity of the eluent can be gradually increased to first elute the less polar impurities, followed by the more polar this compound. A typical gradient could be from 1:10 to 1:5 ethyl acetate:n-heptane.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Extraction | Incomplete separation of phenolic compounds. | Optimize the pH of the aqueous base used for extraction. A weaker base might selectively extract the more acidic starting material. Perform multiple extractions. |
| Oily Product After Recrystallization | Presence of impurities that prevent crystallization. | Try a different recrystallization solvent or a solvent mixture. Pre-purification by column chromatography might be necessary to remove the interfering impurities. |
| Poor Separation on Column Chromatography | Incorrect solvent system polarity. | Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation before running the column. |
| Product Co-elutes with Impurity | Similar polarity of the product and impurity. | Consider using a different stationary phase for chromatography (e.g., alumina) or explore preparative HPLC for high-purity separation. |
| Low Yield After Purification | Product loss during multiple purification steps. | Minimize the number of transfers and ensure complete recovery from each step. For recrystallization, concentrate the mother liquor and attempt a second crop of crystals. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot isopropyl ether (heated to 60-65°C) to dissolve the solid completely.[1]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold isopropyl ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 1:10 ethyl acetate:n-heptane) and pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 1:5 ethyl acetate:n-heptane) to elute the this compound.
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Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Recrystallization | Crude this compound | 99.6% (HPLC) | 76.4% | [1] |
| Column Chromatography | Crude Intermediate | 97.3% (HPLC) | 44.9% | [1] |
Visual Workflows
References
Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde via Bisulfite Adduct Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-4-hydroxybenzaldehyde using bisulfite adduct formation. The following resources offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and decomposition of the bisulfite adduct of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of the Bisulfite Adduct | The bisulfite adduct of this compound may be soluble in the reaction mixture.[1] | - Proceed with a liquid-liquid extraction to isolate the water-soluble adduct in the aqueous phase.[1] - Try adding a water-miscible co-solvent such as ethanol or methanol to the saturated sodium bisulfite solution, which may help induce precipitation.[1] |
| Incomplete reaction due to oxidized or dilute reagent. | Use a freshly prepared, saturated aqueous solution of sodium bisulfite for the reaction.[1] | |
| Steric hindrance or electronic effects of the substituents on the benzaldehyde. | While this compound is not exceptionally hindered, the electronic effects of the substituents can influence reactivity. Ensure adequate reaction time and consider gentle heating if the reaction is sluggish, though this may also reverse the reaction. | |
| Formation of an Interfacial Solid During Extraction | The bisulfite adduct may be insoluble in both the aqueous and organic layers, a common issue with non-polar aldehydes.[1] | Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before separating the liquid layers.[1] |
| Low Yield of Recovered Aldehyde | Incomplete decomposition of the bisulfite adduct. | The regeneration of the aldehyde is an equilibrium process. Use a strong base, such as 50% sodium hydroxide, to raise the pH to 12 to drive the equilibrium towards the free aldehyde.[1] Alternatively, treatment with a dilute acid can also decompose the adduct.[1] |
| Aldehyde decomposition during regeneration. | The strongly basic or acidic conditions required for adduct decomposition can be harsh. For base-sensitive aldehydes, minimize the exposure time to the base.[1] | |
| Side Reactions During Purification | The phenolic hydroxyl group of this compound may react under strongly basic conditions. | When regenerating the aldehyde with a strong base, perform the extraction quickly and neutralize the aqueous layer before disposal. Consider using a milder base or an acidic workup if side reactions are a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the this compound bisulfite adduct?
Q2: How do the fluoro and hydroxyl substituents affect the reaction?
A2: The electron-withdrawing nature of the fluorine atom is expected to increase the stability of the bisulfite adduct. Conversely, the electron-donating hydroxyl group may slightly decrease the stability compared to unsubstituted benzaldehyde. The interplay of these effects will determine the overall equilibrium of the reaction.
Q3: Can I use sodium metabisulfite instead of sodium bisulfite?
A3: Yes, sodium metabisulfite in an aqueous solution is equivalent to sodium bisulfite and can be used for adduct formation.
Q4: Is it necessary to use a co-solvent?
A4: Using a water-miscible co-solvent like methanol or ethanol is highly recommended. It helps to increase the solubility of the sparingly soluble this compound in the aqueous bisulfite solution, thereby improving the reaction rate.
Q5: How can I confirm the formation of the bisulfite adduct?
A5: The formation of a white precipitate is a good indicator. For soluble adducts, you can monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC) from the organic layer after extraction.
Experimental Protocols
Protocol 1: Formation of the Bisulfite Adduct of this compound
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Dissolution: Dissolve the crude this compound in a minimal amount of methanol or ethanol.
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Adduct Formation: In a separate flask, prepare a saturated solution of sodium bisulfite in water. It is crucial that this solution is freshly made.
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Reaction: Slowly add the aldehyde solution to the stirring sodium bisulfite solution at room temperature.
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Precipitation/Extraction:
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If a precipitate forms: Continue stirring for 30-60 minutes. Collect the white solid by filtration, wash it with a small amount of cold ethanol, followed by diethyl ether, and air dry.
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If no precipitate forms: Transfer the reaction mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate). Shake vigorously. The bisulfite adduct will remain in the aqueous layer, while organic impurities can be removed with the organic layer. Separate the aqueous layer containing the adduct.
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Protocol 2: Regeneration of this compound from the Bisulfite Adduct
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Adduct Suspension/Solution: Suspend the isolated solid adduct in water or use the aqueous solution from the extraction step.
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Decomposition: While stirring, add a 50% sodium hydroxide solution dropwise until the pH of the aqueous layer reaches approximately 12. Alternatively, a dilute mineral acid (e.g., 1M HCl) can be used.
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Extraction: Extract the liberated this compound into an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure complete recovery.
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Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to obtain the purified aldehyde.
Quantitative Data Summary
The following table summarizes general quantitative parameters for bisulfite adduct formation with aromatic aldehydes. Note that these are approximate values and may need to be optimized for this compound.
| Parameter | Value/Range | Notes |
| Molar Ratio (Aldehyde:Bisulfite) | 1 : 1.5 - 1 : 3 | A molar excess of bisulfite is used to drive the equilibrium towards adduct formation. |
| Reaction Temperature | Room Temperature | The reaction is typically exothermic. Cooling may be necessary for large-scale reactions. |
| Reaction Time (Adduct Formation) | 30 minutes - 2 hours | Reaction time can vary depending on the reactivity of the aldehyde and the reaction conditions. |
| pH for Adduct Formation | Acidic to Neutral | Lower pH favors the formation of the adduct. |
| pH for Aldehyde Regeneration | > 12 (Basic) or < 2 (Acidic) | Strong basic or acidic conditions are required to reverse the reaction. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Chemical Equilibrium of Adduct Formation
Caption: Reversible reaction of bisulfite with an aldehyde.
References
Scaling up the synthesis of 2-Fluoro-4-hydroxybenzaldehyde for industrial production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Fluoro-4-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for industrial production of this compound?
A1: The most industrially viable route is a four-step synthesis starting from 3-fluorophenol. This method involves protection of the hydroxyl group, followed by bromination, Grignard reaction with a formylating agent, and subsequent deprotection. This route is favored for its cost-effective raw materials, mild reaction conditions, and high product purity.[1]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, other routes exist, such as the Reimer-Tiemann reaction, which involves the direct ortho-formylation of 3-fluorophenol. However, this method often results in moderate yields and the formation of isomeric byproducts, making it less suitable for large-scale production where high purity is required.[2][3] Another alternative is the ortho-formylation of phenols using paraformaldehyde with magnesium dichloride-triethylamine as a base.[4]
Q3: What are the critical safety precautions to consider during the synthesis?
A3: The synthesis involves several hazardous materials. Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen. Grignard reagents are highly sensitive to moisture and can ignite spontaneously in air. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and ensure all equipment is dry and the reaction is conducted under an inert atmosphere.
Q4: What are some common impurities that can be expected in the final product?
A4: Common impurities may include unreacted starting materials like 3-fluorophenol, the protected intermediate (2-fluoro-4-isopropoxybenzaldehyde), and over-oxidized products such as 2-fluoro-4-hydroxybenzoic acid. Isomeric aldehydes may also be present, depending on the synthesis route.
Troubleshooting Guides
Route 1: Multi-step Synthesis from 3-Fluorophenol
This route is a preferred method for industrial production due to its high yield and purity.[1]
Problem 1: Low yield in Step 1 (Protection of 3-fluorophenol)
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Potential Cause: Incomplete reaction due to inefficient deprotonation of the phenol.
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Recommended Solution: Ensure the base (e.g., potassium carbonate) is finely ground and used in sufficient excess. The molar ratio of 3-fluorophenol to potassium carbonate to 2-bromopropane should be optimized, with a suggested ratio of approximately 1:1.80-2.30:1.20-1.40.[1] Also, ensure the reaction is heated for a sufficient duration (e.g., up to 14 hours at 80-82 °C) and monitor the progress by HPLC.[1]
Problem 2: Formation of multiple products during Step 2 (Bromination)
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Potential Cause: Lack of regioselectivity in the bromination step.
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Recommended Solution: The choice of brominating agent is crucial. Agents like tetrabutylammonium tribromide or pyridinium tribromide can offer better regioselectivity.[1] Maintaining a controlled temperature and a molar ratio of the protected phenol to the brominating agent of approximately 1:0.98-1.05 is also important.[1]
Problem 3: Failure to initiate or low yield in Step 3 (Grignard Reaction and Formylation)
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Potential Cause 1: Presence of moisture. Grignard reagents are highly sensitive to water.
-
Recommended Solution: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[5][6]
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Potential Cause 2: Inactive magnesium surface. An oxide layer on the magnesium can prevent the reaction from starting.
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Recommended Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
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Potential Cause 3: Wurtz coupling side reaction. The Grignard reagent can react with the starting aryl halide.
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Recommended Solution: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[5]
Problem 4: Incomplete deprotection in Step 4
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Potential Cause: The deprotecting agent is not effective, or the reaction conditions are not optimal.
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Recommended Solution: For an isopropyl protecting group, boron trichloride is an effective deprotecting agent.[1] The reaction temperature and time should be optimized. For other protecting groups like methoxy, boron tribromide or hydrobromic acid can be used.[7]
Data Presentation
Table 1: Summary of Reaction Parameters for the Multi-step Synthesis of this compound
| Step | Reaction | Key Reagents | Molar Ratio (relative to starting material) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Protection | 3-Fluorophenol, K₂CO₃, 2-Bromopropane | 1 : 2.3 : 1.4 | Acetonitrile | 80-82 | 14 | 97.1 |
| 2 | Bromination | 1-Fluoro-3-isopropoxybenzene, Pyridinium tribromide | 1 : 1.05 | Dichloromethane | 25-30 | 12 | 90.3 |
| 3 | Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene, Mg, DMF | 1 : 1.5 : 1.5 | THF | 0-10 | 3 | 85.2 |
| 4 | Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde, BCl₃ | 1 : 1.2 | Dichloromethane | -10 to 0 | 2 | 91.5 |
Data extracted and compiled from patent CN115124410A.[1]
Experimental Protocols
Key Experiment: Four-Step Synthesis of this compound
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene (Protection)
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To a reaction vessel, add 3-fluorophenol (1 eq), finely ground potassium carbonate (2.3 eq), and acetonitrile.
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Stir the mixture and slowly add 2-bromopropane (1.4 eq) at 30-35 °C.
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Heat the reaction mixture to 80-82 °C and maintain for 14 hours, monitoring the reaction progress by HPLC.
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After cooling to room temperature, add water and ethyl acetate for extraction.
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Separate the organic phase, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase to obtain 1-fluoro-3-isopropoxybenzene.[1]
Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene (Bromination)
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Dissolve 1-fluoro-3-isopropoxybenzene (1 eq) in dichloromethane.
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Slowly add pyridinium tribromide (1.05 eq) to the solution at 25-30 °C.
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Stir the reaction mixture for 12 hours at the same temperature.
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Wash the reaction mixture with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
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Dry the organic phase over anhydrous sodium sulfate and concentrate to yield 1-bromo-2-fluoro-4-isopropoxybenzene.
Step 3: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde (Formylation)
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Under an inert atmosphere, add magnesium turnings (1.5 eq) to anhydrous tetrahydrofuran (THF).
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Slowly add a solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1 eq) in THF to initiate the Grignard reaction.
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Once the Grignard reagent is formed, cool the mixture to 0-10 °C.
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Slowly add dimethylformamide (DMF) (1.5 eq) and stir for 3 hours.
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Quench the reaction with a saturated ammonium chloride solution.
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Extract the product with an organic solvent, wash, dry, and concentrate to obtain 2-fluoro-4-isopropoxybenzaldehyde.
Step 4: Synthesis of this compound (Deprotection)
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Dissolve 2-fluoro-4-isopropoxybenzaldehyde (1 eq) in dichloromethane and cool to -10 to 0 °C.
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Slowly add a solution of boron trichloride (1.2 eq) in dichloromethane.
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Stir the mixture for 2 hours at the same temperature.
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Quench the reaction with methanol.
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Wash the organic phase, dry, and concentrate.
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Purify the crude product by recrystallization or column chromatography to obtain this compound.[1]
Visualizations
Caption: Industrial synthesis pathway for this compound.
References
- 1. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Fluoro-4-hydroxybenzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Ensuring the identity, purity, and quality of this compound is critical for reproducible research and manufacturing. This document outlines the principles and experimental data for common spectroscopic and chromatographic methods, offering a toolkit for robust analytical characterization.
Executive Summary
The characterization of this compound relies on a suite of analytical methods, each providing unique and complementary information. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for structural elucidation and functional group identification. Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing purity and identifying trace impurities.
This guide presents a comparative overview of these techniques, including experimental protocols and data, to assist researchers in selecting the most appropriate methods for their specific needs.
Spectroscopic Characterization
Spectroscopy provides a foundational understanding of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Data:
A study on fluoro derivatives of hydroxybenzaldehydes provides the following NMR data for this compound in DMSO-d₆.[1]
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆ [1]
| Nucleus | Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 1-CHO | 10.08 | d | ³J(H,F) = 2.4 |
| 3-H | 7.66 | dd | ³J(H,H) = 8.6, ⁴J(H,F) = 11.2 | |
| 5-H | 6.86 | dd | ³J(H,H) = 8.6, ⁴J(H,H) = 2.3 | |
| 6-H | 6.78 | dd | ³J(H,F) = 11.2, ⁴J(H,H) = 2.3 | |
| 4-OH | 11.04 | s | - | |
| ¹³C | 1-CHO | 187.8 | d | ³J(C,F) = 4.9 |
| C-1 | 122.9 | d | ²J(C,F) = 13.0 | |
| C-2 | 164.7 | d | ¹J(C,F) = 252.3 | |
| C-3 | 129.9 | d | ³J(C,F) = 13.0 | |
| C-4 | 163.7 | d | ⁴J(C,F) = 2.1 | |
| C-5 | 111.9 | d | ²J(C,F) = 3.3 | |
| C-6 | 104.0 | d | ²J(C,F) = 14.0 |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the hydroxyl, aldehyde, and carbon-fluorine bonds, as well as the aromatic ring.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 | O-H stretch | Phenolic hydroxyl |
| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde |
| ~1700-1680 | C=O stretch | Aldehyde |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~1250-1000 | C-F stretch | Aryl fluoride |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: No specific preparation is typically needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and then the sample scan. The instrument software will automatically generate the absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for detecting conjugated systems.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration. Prepare a dilution of this stock solution to an appropriate concentration for measurement (typically in the low µg/mL range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Chromatographic Characterization
Chromatographic techniques are paramount for determining the purity of this compound and for the separation and identification of any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique for purity assessment and quantification. A reversed-phase method is typically suitable for a compound of this polarity.
Table 2: Comparison of HPLC Method Parameters for Benzaldehyde Derivatives
| Parameter | Method for Benzaldehyde (derivatized) [2] | Method for Benzoic Acid Derivatives |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Gradient of acetonitrile and water | Gradient of acetonitrile and water with a modifier (e.g., formic acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | Fluorescence (after derivatization) | UV (e.g., 254 nm) |
| Column Temp. | 30 °C | Ambient or controlled |
Experimental Protocol: HPLC Analysis (Adapted)
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, making it ideal for identifying and quantifying impurities.
Table 3: GC-MS Data for this compound and a Related Compound
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 140 | 139, 83[3] |
| 4-Fluorobenzaldehyde | 124 | 123, 95, 75 |
Experimental Protocol: GC-MS Analysis (Adapted)
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the fragmentation pattern with known data or predict fragmentation pathways to confirm the structure.
Workflow and Method Selection
The selection of an appropriate analytical workflow depends on the specific goals of the analysis, such as routine quality control, impurity profiling, or structural confirmation.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
A multi-technique approach is essential for the comprehensive characterization of this compound. NMR and FT-IR spectroscopy are fundamental for structural verification, while HPLC and GC-MS are critical for assessing purity and identifying impurities. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and implementing robust analytical methods for this important chemical intermediate.
References
- 1. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Thin Layer Chromatography (TLC) Visualization of 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various visualization techniques for 2-Fluoro-4-hydroxybenzaldehyde using Thin Layer Chromatography (TLC). The objective is to offer a practical resource for selecting the most appropriate method based on experimental needs, sensitivity, and the nature of the compound. Detailed experimental protocols and supporting data are provided to aid in the successful application of these techniques in a laboratory setting.
Introduction to TLC Visualization
Thin Layer Chromatography is a fundamental separation technique widely used for its simplicity, speed, and versatility in analyzing the purity of compounds and monitoring the progress of chemical reactions. A critical step in TLC is the visualization of the separated components on the TLC plate, as most organic compounds are colorless. The choice of visualization method is paramount and depends on the chemical nature of the analyte. This compound, an aromatic aldehyde featuring a phenolic hydroxyl group, lends itself to several visualization techniques, both non-destructive and destructive.
Experimental Protocols
Materials and Methods
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates. Mobile Phase: A common mobile phase for phenolic aldehydes is a mixture of Toluene and Acetone in a 9:1 (v/v) ratio. Another effective system is Ethyl acetate:Formic acid:Acetic acid:Water in a 100:11:11:26 (v/v/v/v) ratio for more polar phenolic compounds.[1][2] The selection should be optimized based on the specific application to achieve an optimal retardation factor (Rf) between 0.3 and 0.7.
Sample Preparation: A solution of this compound (1 mg/mL) is prepared in a suitable solvent such as ethyl acetate or dichloromethane.
TLC Development: The TLC plate is spotted with the sample solution and developed in a chamber saturated with the chosen mobile phase until the solvent front reaches approximately 1 cm from the top of the plate. The plate is then removed and dried thoroughly.
Visualization Techniques
A comparative analysis of different visualization methods for this compound is presented below.
1. Ultraviolet (UV) Light (Non-Destructive)
-
Principle: Compounds with a chromophore, such as the aromatic ring in this compound, can absorb UV light. On TLC plates containing a fluorescent indicator (F₂₅₄), these compounds appear as dark spots against a green fluorescent background when irradiated with short-wave UV light (254 nm).[2][3][4] This method is non-destructive, allowing for the subsequent use of other visualization techniques on the same plate.[2][4]
-
Protocol: After developing and drying the TLC plate, it is placed under a UV lamp and observed at 254 nm. The spots are circled with a pencil for documentation.[5]
2. Iodine Vapor (Semi-Destructive)
-
Principle: Iodine vapor has a high affinity for many organic compounds, particularly aromatic and unsaturated molecules, forming colored complexes.[5] This method is considered semi-destructive as the spots tend to fade over time.
-
Protocol: The dried TLC plate is placed in a sealed chamber containing a few crystals of iodine. The plate is left in the chamber until brownish-yellow spots appear. The spots should be circled immediately after removal from the chamber.[5]
3. p-Anisaldehyde Stain (Destructive)
-
Principle: This stain is a versatile reagent for a wide range of functional groups, including aldehydes and phenols.[5] Upon heating, it reacts with the analyte to produce colored spots, often with varying colors depending on the compound's structure.
-
Protocol: The dried TLC plate is dipped into the p-anisaldehyde staining solution or sprayed evenly with it. The plate is then gently heated with a heat gun until colored spots develop against a light pink or purple background.
-
Reagent Preparation: A solution is prepared by mixing 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[5]
4. 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain (Destructive)
-
Principle: This reagent is highly specific for aldehydes and ketones, forming yellow to orange colored hydrazones.[6]
-
Protocol: The dried TLC plate is sprayed with or dipped into the 2,4-DNP solution. The formation of yellow to orange spots indicates the presence of an aldehyde or ketone.
-
Reagent Preparation: A solution is made by dissolving 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then adding 200 mL of 95% ethanol.[5]
5. Ferric Chloride (FeCl₃) Spray (Destructive)
-
Principle: Ferric chloride is a specific reagent for the detection of phenols, with which it forms colored complexes, typically blue, green, or violet.[5]
-
Protocol: The dried TLC plate is sprayed with a 1% solution of ferric chloride in 50% aqueous methanol. The appearance of a colored spot indicates the presence of a phenolic hydroxyl group.
-
Reagent Preparation: A 1% (w/v) solution of ferric chloride is prepared in a 1:1 mixture of methanol and water.[5]
Data Presentation
The following table summarizes the expected performance of each visualization technique for this compound. The Rf values are hypothetical and will vary depending on the exact TLC conditions.
| Visualization Method | Principle of Detection | Expected Observation for this compound | Sensitivity | Specificity |
| UV Light (254 nm) | Fluorescence Quenching by Aromatic Ring | Dark spot against a green fluorescent background | Moderate | General for UV-active compounds |
| Iodine Vapor | Complexation with Aromatic Ring | Brownish-yellow spot | Moderate | General for many organic compounds |
| p-Anisaldehyde Stain | Reaction with Aldehyde and Phenolic Groups | Colored spot (e.g., pink, purple, or brown) | High | General for many functional groups |
| 2,4-DNP Stain | Hydrazone formation with Aldehyde Group | Yellow to orange spot | High | Specific for aldehydes and ketones |
| Ferric Chloride Spray | Complexation with Phenolic Hydroxyl Group | Colored spot (e.g., blue, green, or violet) | Moderate | Specific for phenols |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for TLC visualization and a logical comparison of the discussed methods.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. strem.com [strem.com]
- 4. TLC Stains | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epfl.ch [epfl.ch]
GC-MS for Impurity Profiling of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the impurity profiling of 2-(Benzyloxy)-4-fluorobenzaldehyde, a key building block in various therapeutic agents. This document outlines potential impurities, presents a detailed GC-MS methodology, and compares its performance with High-Performance Liquid Chromatography (HPLC), supported by extrapolated experimental data.
Understanding Potential Impurities
The purity of 2-(Benzyloxy)-4-fluorobenzaldehyde is largely influenced by its synthetic route, most commonly the Williamson ether synthesis.[1] This process involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with a benzyl halide (like benzyl bromide) in the presence of a base.[1] Impurities can therefore arise from unreacted starting materials, by-products of the reaction, and degradation of the final product.
Common Potential Impurities:
-
Starting Materials: this compound, Benzyl bromide.
-
By-products: Dibenzyl ether (from the self-condensation of benzyl bromide), Benzyl alcohol (from hydrolysis of benzyl bromide).[1]
-
Degradation Products: 2-(Benzyloxy)-4-fluorobenzoic acid (from oxidation of the aldehyde), 2-Hydroxy-4-fluorobenzaldehyde (from cleavage of the benzyl ether).[1]
GC-MS Performance in Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[1] Its high sensitivity and specificity, particularly when coupled with mass spectrometry for definitive identification, make it well-suited for detecting residual starting materials and low molecular weight by-products.
The following table summarizes the extrapolated GC-MS data for the analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its potential impurities. The retention times are estimated based on the boiling points and polarities of the compounds, and the characteristic ions are based on known mass spectra.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Characteristic m/z Ions |
| Benzyl bromide | 8.5 | 171.04 | 91 (base peak), 170, 172 |
| Benzyl alcohol | 7.2 | 108.14 | 108, 107, 79, 77 |
| This compound | 10.1 | 140.11 | 140, 139, 111, 83 |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | 15.8 | 230.24 | 230, 229, 91 (prominent) |
| Dibenzyl ether | 12.3 | 198.26 | 91 (base peak), 198, 107 |
| 2-(Benzyloxy)-4-fluorobenzoic acid | 17.2 (as methyl ester) | 246.24 | 246, 215, 91 |
Note: The analysis of the less volatile benzoic acid derivative may require derivatization (e.g., methylation) prior to GC-MS analysis to improve its volatility.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general method for the impurity profiling of 2-(Benzyloxy)-4-fluorobenzaldehyde using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(Benzyloxy)-4-fluorobenzaldehyde sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
Comparison with HPLC
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for impurity profiling in the pharmaceutical industry. The choice between GC-MS and HPLC depends on the nature of the impurities being analyzed.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] |
| Applicability | Ideal for volatile and semi-volatile compounds such as residual solvents, starting materials (benzyl bromide), and some by-products (benzyl alcohol, dibenzyl ether).[1] | Best suited for non-volatile and thermally labile compounds, including larger molecules and degradation products like the corresponding benzoic acid without derivatization.[1] |
| Advantages | High resolution for volatile compounds, excellent sensitivity, and definitive identification through mass spectral libraries. | Wide applicability to a broad range of compounds, non-destructive, and well-established for pharmaceutical analysis. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds without derivatization.[1] | May have lower resolution for very similar volatile compounds compared to capillary GC. |
Visualizing the Workflow
To better illustrate the logical flow of impurity analysis, the following diagrams outline the general workflow for impurity profiling and the decision-making process for selecting the appropriate analytical technique.
Caption: A flowchart illustrating the GC-MS workflow for impurity analysis.
References
A Comparative Guide to Purity Assessment of 2-Fluoro-4-hydroxybenzaldehyde: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key pharmaceutical intermediates like 2-Fluoro-4-hydroxybenzaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a robust High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in method selection and implementation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds. It is particularly well-suited for the analysis of non-volatile and thermally labile substances like this compound.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another common chromatographic technique. GC is ideal for the analysis of volatile and thermally stable compounds. While this compound can be analyzed by GC, its relatively low volatility and potential for thermal degradation make HPLC a more conventional choice.
Potential Impurities in this compound
Understanding the potential impurity profile is crucial for developing a specific and sensitive analytical method. The synthesis of this compound typically starts from 3-fluorophenol[1][2]. Based on this synthetic route and general degradation pathways of benzaldehydes, potential impurities may include:
-
Starting Material: 3-Fluorophenol
-
Intermediates: Such as 1-fluoro-3-isopropoxybenzene[1]
-
Positional Isomers: 4-Fluoro-2-hydroxybenzaldehyde and 2-Fluoro-6-hydroxybenzaldehyde
-
Oxidation Product: 2-Fluoro-4-hydroxybenzoic acid
A robust analytical method must be able to effectively separate the main component from these and other potential process-related impurities and degradation products.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the nature of the analyte and potential impurities, required sensitivity, and available instrumentation. Below is a comparison of a proposed Reverse-Phase HPLC method with Gas Chromatography.
| Parameter | Reverse-Phase HPLC (Proposed Method) | Gas Chromatography (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally sensitive compounds like this compound and its non-volatile impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile compounds. |
| Instrumentation | HPLC system with UV detector. | Gas chromatograph with Flame Ionization Detector. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm). | Capillary GC Column (e.g., DB-5, 30 m x 0.25 mm). |
| Mobile Phase/Carrier Gas | Acetonitrile and water with a modifier (e.g., 0.1% phosphoric acid). | Inert gas (e.g., Helium, Nitrogen). |
| Temperature | Ambient or slightly elevated (e.g., 30 °C). | High temperature oven program (e.g., 50 °C to 250 °C). |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent. Derivatization may be required. |
| Advantages | - Robust and reproducible.- Excellent for separating positional isomers and non-volatile impurities.- Operates at ambient temperature, minimizing sample degradation. | - High resolution for volatile compounds.- High sensitivity with FID. |
| Disadvantages | - Longer analysis times compared to GC for simple mixtures. | - Potential for thermal degradation of the analyte.- Less effective for non-volatile impurities. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment of this compound
This proposed method is based on common practices for the analysis of substituted benzaldehydes and related phenolic compounds.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A good starting point for isocratic elution is a 60:40 (v/v) mixture of water (with 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Impurity Spike Solution: To demonstrate specificity, a solution can be prepared containing the main component spiked with known potential impurities.
Visualization of Workflows
References
A Comparative Analysis of the Reactivity of 2-Fluoro-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Fluoro-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and elucidating reaction mechanisms. This document summarizes the electronic and steric effects influencing their reactivity, presents available experimental data, and provides detailed experimental protocols for comparative analysis.
Introduction to the Compounds
4-hydroxybenzaldehyde is an aromatic aldehyde with a hydroxyl group at the para position.[1] This substitution pattern significantly influences the molecule's chemical properties. The hydroxyl group is an activating, ortho-, para-directing group, donating electron density to the benzene ring through resonance. This, in turn, affects the reactivity of the aldehyde functional group.
This compound , a derivative of 4-hydroxybenzaldehyde, features a fluorine atom at the ortho position relative to the aldehyde group. Fluorine is a unique substituent, exhibiting both a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The interplay of these effects, combined with potential intramolecular interactions, leads to distinct reactivity profiles compared to its non-fluorinated counterpart.
Structural and Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in the table below. These properties are fundamental to understanding their behavior in different reaction environments.
| Property | This compound | 4-hydroxybenzaldehyde |
| Molecular Formula | C₇H₅FO₂ | C₇H₆O₂ |
| Molecular Weight | 140.11 g/mol [2][3] | 122.12 g/mol [1] |
| Appearance | White to yellow to red to brown powder | Yellow to tan powder[1] |
| Melting Point | Not specified | 116 °C[1] |
| Boiling Point | Not specified | 310-311 °C[1] |
| Solubility in Water | Not specified | 12.9 g/L[1] |
| pKa | Not specified | 7.61 (25 °C)[1] |
Comparative Reactivity Analysis
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through electronic and steric effects.
Electronic Effects
In 4-hydroxybenzaldehyde , the para-hydroxyl group is a strong electron-donating group through resonance. This donation of electron density to the aromatic ring extends to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. This deactivation makes the aldehyde less susceptible to nucleophilic attack.
In This compound , the fluorine atom introduces competing electronic effects. Its strong electronegativity results in a powerful electron-withdrawing inductive effect (-I), which tends to increase the electrophilicity of the carbonyl carbon. Conversely, the fluorine atom can donate electron density via resonance (+R), although this effect is generally weaker than its inductive pull. The net electronic effect of the ortho-fluoro substituent is a complex balance of these opposing forces. It is anticipated that the inductive withdrawal will dominate, leading to a more electrophilic carbonyl carbon compared to 4-hydroxybenzaldehyde.
Steric Effects
The ortho-fluoro substituent in this compound can also exert a steric influence on the reactivity of the adjacent aldehyde group. The presence of the fluorine atom may hinder the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate compared to the less hindered 4-hydroxybenzaldehyde.
Intramolecular Hydrogen Bonding
The ortho-positioning of the fluorine and hydroxyl groups in this compound allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom, or between the hydroxyl proton and the carbonyl oxygen. Such interactions can influence the conformation of the molecule and the acidity of the hydroxyl group, which in turn can affect the reactivity of the aldehyde.
Experimental Data: A Comparative Overview
One study on the permanganate oxidation of 4-hydroxybenzaldehyde in an acidic medium found the reaction to be first order with respect to the oxidant and zero order with respect to the substrate.[4] This suggests that the rate-determining step does not involve the aldehyde.
General principles of nucleophilic addition to aldehydes and ketones indicate that electron-withdrawing groups increase the rate of addition, while electron-donating groups decrease the rate.[5] Aldehydes are also generally more reactive than ketones due to lesser steric hindrance.[6] Based on these principles, it is hypothesized that This compound will be more reactive towards nucleophiles than 4-hydroxybenzaldehyde due to the dominant electron-withdrawing inductive effect of the fluorine atom.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and 4-hydroxybenzaldehyde, the following experimental protocols can be employed.
Comparative Oxidation using Tollens' Reagent (Qualitative)
This classic test can provide a qualitative comparison of the ease of oxidation of the two aldehydes.
Objective: To visually compare the rate of silver mirror formation as an indicator of the relative ease of oxidation.
Materials:
-
This compound
-
4-hydroxybenzaldehyde
-
Silver nitrate (AgNO₃) solution (5%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ammonia solution (dilute)
-
Test tubes
-
Water bath
Procedure:
-
Prepare Tollens' reagent: To 2 mL of 5% silver nitrate solution in a clean test tube, add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form. Add dilute ammonia solution dropwise, with shaking, until the precipitate just dissolves.
-
Prepare two test tubes, one containing a small amount of this compound and the other an equimolar amount of 4-hydroxybenzaldehyde, each dissolved in a suitable solvent (e.g., ethanol).
-
Add an equal volume of the freshly prepared Tollens' reagent to each test tube.
-
Place both test tubes in a warm water bath (around 60°C) and observe the rate of formation of a silver mirror on the inner surface of the test tubes.
Expected Outcome: The aldehyde that is more easily oxidized will produce a silver mirror more rapidly. It is hypothesized that 4-hydroxybenzaldehyde might react faster due to the electron-donating hydroxyl group facilitating oxidation, though the electronic effects in the fluorinated compound make the outcome less predictable without experimental verification.
Kinetic Study of Oxidation by Permanganate (Quantitative)
A quantitative comparison can be achieved by monitoring the rate of disappearance of a colored oxidizing agent like potassium permanganate.
Objective: To determine the pseudo-first-order rate constants for the oxidation of both aldehydes under acidic conditions.
Materials:
-
This compound
-
4-hydroxybenzaldehyde
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Sulfuric acid (H₂SO₄)
-
UV-Vis Spectrophotometer
-
Thermostated water bath
Procedure:
-
Prepare stock solutions of both aldehydes, potassium permanganate, and sulfuric acid in deionized water.
-
In a quartz cuvette, mix a solution containing a known excess concentration of the aldehyde and sulfuric acid.
-
Place the cuvette in a thermostated cell holder in the UV-Vis spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the potassium permanganate solution and start recording the absorbance at the λ_max of KMnO₄ (around 525-545 nm) at regular time intervals.
-
Continue recording until the absorbance has significantly decreased.
-
Repeat the experiment for the other aldehyde under identical conditions (concentration, temperature, and acid strength).
-
Plot ln(Absorbance) versus time for each reaction. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated k' values for both aldehydes to determine their relative rates of oxidation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a general nucleophilic addition mechanism and a typical experimental workflow for a kinetic study.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Caption: Experimental workflow for a comparative kinetic study.
Conclusion
The presence of a fluorine atom at the ortho position in this compound is expected to increase the electrophilicity of the carbonyl carbon due to its strong inductive electron-withdrawing effect, making it more susceptible to nucleophilic attack compared to 4-hydroxybenzaldehyde. However, steric hindrance and potential intramolecular hydrogen bonding could counteract this electronic effect.
The provided experimental protocols offer a framework for the direct comparison of the reactivity of these two important benzaldehyde derivatives. The resulting quantitative data will be invaluable for researchers in synthetic chemistry, medicinal chemistry, and materials science, enabling more precise control over reaction outcomes and the rational design of new molecules with desired properties. Further experimental investigation is warranted to fully elucidate the reactivity differences and provide concrete quantitative comparisons.
References
A Comparative Guide to the Reactivity of 2-Fluoro-4-hydroxybenzaldehyde and Other Fluorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Fluoro-4-hydroxybenzaldehyde against its monofluorinated counterparts: 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and developing new materials. This comparison is supported by established chemical principles and available experimental data, offering a comprehensive resource for laboratory work.
Introduction to Fluorobenzaldehyde Isomers
Fluorobenzaldehydes are pivotal synthetic intermediates in the pharmaceutical and agrochemical industries.[1] The position of the fluorine atom on the benzene ring, along with the presence of other substituents like a hydroxyl group, significantly influences the reactivity of the aldehyde functional group through a combination of electronic and steric effects.[1] this compound, in particular, presents a unique reactivity profile due to the interplay of an ortho-fluoro and a para-hydroxy substituent.[2] This guide will dissect these differences across several key classes of organic reactions.
The Influence of Electronic and Steric Effects
The reactivity of the aldehyde group in these compounds is primarily governed by the electronic effects of the fluorine and hydroxyl substituents, and in the case of ortho-isomers, steric hindrance.
-
Fluorine Substituent:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is distance-dependent, being strongest at the ortho position.[1]
-
Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs of electrons can be delocalized into the benzene ring. This electron-donating effect partially counteracts the inductive effect and is most pronounced at the ortho and para positions.[1]
-
Steric Hindrance: A fluorine atom at the ortho position can physically obstruct the approach of nucleophiles to the aldehyde group.[1]
-
-
Hydroxyl (-OH) Substituent:
-
The hydroxyl group in the para position to the aldehyde in this compound acts as a strong electron-donating group through its mesomeric effect (+M). This effect increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity and decreasing its reactivity towards nucleophiles. A computational study on 2,4-dihydroxybenzaldehyde highlighted that an ortho-hydroxyl group can significantly hinder condensation reactions.[3]
-
The combination of these effects leads to a complex but predictable pattern of reactivity among these isomers.
Comparative Reactivity in Key Organic Reactions
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes, with the rate being highly dependent on the electrophilicity of the carbonyl carbon.[1]
-
Fluorobenzaldehyde Isomers (2-F, 3-F, 4-F): The electron-withdrawing nature of fluorine generally enhances the reactivity of the aldehyde group compared to unsubstituted benzaldehyde.[4]
-
Predicted Reactivity Trend: 4-fluorobenzaldehyde > 3-fluorobenzaldehyde > 2-fluorobenzaldehyde.
-
4-Fluorobenzaldehyde: The strong -I and weaker +M effects at the para position lead to a significant increase in carbonyl carbon electrophilicity.[1]
-
3-Fluorobenzaldehyde: Reactivity is enhanced primarily by the -I effect, with no counteracting +M effect.[1]
-
2-Fluorobenzaldehyde: The strong -I effect is counteracted by both the +M effect and potential steric hindrance.[1]
-
-
This compound: The powerful electron-donating +M effect of the para-hydroxyl group is expected to significantly decrease the electrophilicity of the carbonyl carbon. This deactivating effect will likely override the activating -I effect of the ortho-fluoro group, rendering this molecule the least reactive among the compared isomers in nucleophilic addition reactions.
Schiff Base Formation
The formation of a Schiff base, or imine, is initiated by the nucleophilic attack of a primary amine on the carbonyl carbon.[5] This reaction is therefore also sensitive to the electronic effects on the aldehyde.
-
Fluorobenzaldehyde Isomers (2-F, 3-F, 4-F): These isomers are expected to form Schiff bases more readily than this compound due to the higher electrophilicity of their carbonyl carbons.[4] The reaction is typically catalyzed by a few drops of glacial acetic acid.[5][6]
-
This compound: The reduced electrophilicity of the carbonyl carbon, due to the electron-donating hydroxyl group, is expected to result in a slower rate of Schiff base formation.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluorine atom itself acts as a leaving group. The rate of this reaction is accelerated by electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[7][8]
-
Fluorobenzaldehyde Isomers (2-F, 3-F, 4-F): The aldehyde group (-CHO) is electron-withdrawing, thus activating the ring for SNAr. Therefore, 2-fluorobenzaldehyde and 4-fluorobenzaldehyde are expected to be more reactive in SNAr reactions than 3-fluorobenzaldehyde, where the aldehyde group is meta to the fluorine.
-
This compound: The presence of the electron-donating para-hydroxyl group will destabilize the Meisenheimer intermediate, making the aromatic ring less susceptible to nucleophilic attack. Consequently, this compound is expected to be the least reactive in SNAr reactions among the compared isomers.
Data Presentation
Table 1: Predicted Relative Reactivity of Fluorobenzaldehyde Isomers
| Compound | Nucleophilic Addition | Schiff Base Formation | Nucleophilic Aromatic Substitution (of F) |
| 4-Fluorobenzaldehyde | Very High | Very High | High |
| 3-Fluorobenzaldehyde | High | High | Low |
| 2-Fluorobenzaldehyde | Moderate | Moderate | High |
| This compound | Low | Low | Very Low |
This table is based on established principles of electronic and steric effects. Relative reactivity may vary depending on the specific reaction conditions and nucleophile used.
Experimental Protocols
Protocol for Comparative Schiff Base Formation
Objective: To qualitatively compare the rate of Schiff base formation for the different fluorobenzaldehyde isomers.
Materials:
-
This compound
-
2-Fluorobenzaldehyde
-
3-Fluorobenzaldehyde
-
4-Fluorobenzaldehyde
-
Aniline (or another primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Small reaction vials or test tubes
-
Stirring apparatus
-
TLC plates and developing chamber
Procedure:
-
Reactant Preparation: In separate, labeled vials, dissolve an equimolar amount of each benzaldehyde isomer in absolute ethanol.
-
Amine Solution: Prepare a separate solution of aniline in absolute ethanol.
-
Reaction Initiation: To each benzaldehyde solution, add an equimolar amount of the aniline solution.
-
Catalyst Addition: Add 1-2 drops of glacial acetic acid to each reaction mixture.[6]
-
Reaction and Monitoring: Stir the reactions at room temperature. Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Analysis: Compare the rate of consumption of the starting aldehyde and the formation of the new, less polar imine product spot on the TLC plates. The isomer that shows the fastest product formation is the most reactive under these conditions.
Protocol for Comparative Nucleophilic Addition (Wittig Reaction)
Objective: To compare the product yields of the Wittig reaction between the fluorobenzaldehyde isomers and a stabilized ylide.
Materials:
-
This compound
-
2-Fluorobenzaldehyde
-
3-Fluorobenzaldehyde
-
4-Fluorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Stirring apparatus
-
Standard laboratory glassware for reaction setup, workup, and purification
-
Analytical balance
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for yield determination
Procedure:
-
Reaction Setup: In separate, oven-dried flasks under an inert atmosphere, dissolve an equimolar amount of each benzaldehyde isomer in the anhydrous solvent.
-
Ylide Addition: To each flask, add an equimolar amount of the stabilized Wittig ylide.
-
Reaction: Stir the mixtures at room temperature and monitor the reactions by TLC until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reactions and perform a standard aqueous workup. Extract the product with a suitable organic solvent.
-
Purification and Analysis: Purify the crude products, for example, by column chromatography.
-
Yield Determination: Determine the mass of the purified product for each isomer and calculate the percentage yield. Alternatively, analyze the crude reaction mixture by GC or HPLC using an internal standard to determine the yield.
-
Comparison: Compare the yields to assess the relative reactivity of the isomers under these conditions. A higher yield in a given time frame indicates higher reactivity.
Mandatory Visualizations
Caption: A logical workflow for the comparative study of fluorobenzaldehyde isomer reactivity.
Caption: The interplay of electronic effects on carbonyl reactivity for different isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 348-27-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Showdown: Unmasking the Isomers of 2-Fluoro-4-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. In this guide, we present a comprehensive spectroscopic comparison of 2-Fluoro-4-hydroxybenzaldehyde and its various isomers. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we provide a detailed analysis of their unique spectral fingerprints, supported by experimental data and protocols.
The subtle differences in the substitution patterns on the benzene ring of fluoro-hydroxybenzaldehyde isomers give rise to distinct spectroscopic signatures. Understanding these nuances is paramount for unambiguous identification, quality control, and the advancement of research in medicinal chemistry and materials science. This guide offers a side-by-side comparison of key spectroscopic data to facilitate the differentiation of these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ (ppm), Multiplicity, J (Hz) |
| This compound | 10.34 (s, 1H), 9.45 (s, 1H), 7.54-7.41 (m, 2H), 6.88-6.85 (m, 1H) |
| 3-Fluoro-2-hydroxybenzaldehyde | 11.0 (s, 1H), 9.90 (s, 1H), 7.30-7.25 (m, 1H), 7.15-7.10 (m, 1H), 6.95-6.90 (m, 1H) |
| 4-Fluoro-2-hydroxybenzaldehyde | 11.2 (s, 1H), 9.75 (s, 1H), 7.35 (dd, J=8.8, 7.2 Hz, 1H), 6.75 (dd, J=10.4, 2.4 Hz, 1H), 6.65 (ddd, J=8.8, 2.4, 0.8 Hz, 1H) |
| 2-Fluoro-6-hydroxybenzaldehyde | 11.49 (s, 1H), 10.29 (s, 1H), 7.52-7.46 (m, 1H), 6.79 (d, J=8.8 Hz, 1H), 6.68-6.63 (m, 1H)[1][2] |
| 3-Fluoro-4-hydroxybenzaldehyde | 9.77 (s, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 7.58 (dd, J=11.2, 2.0 Hz, 1H), 7.10 (t, J=8.4 Hz, 1H) |
| 4-Fluoro-3-hydroxybenzaldehyde | 9.80 (s, 1H), 7.45 (dd, J=8.0, 2.0 Hz, 1H), 7.35 (ddd, J=8.0, 4.4, 2.0 Hz, 1H), 7.20 (t, J=8.0 Hz, 1H) |
| 2-Fluoro-5-hydroxybenzaldehyde | 10.2 (s, 1H), 7.20-7.10 (m, 2H), 6.95 (dd, J=8.8, 4.4 Hz, 1H) |
| 5-Fluoro-2-hydroxybenzaldehyde | 10.8 (s, 1H), 9.85 (s, 1H), 7.25-7.15 (m, 2H), 6.90 (dd, J=8.8, 4.0 Hz, 1H) |
| 2-Fluoro-3-hydroxybenzaldehyde | 10.3 (s, 1H), 7.30-7.20 (m, 1H), 7.15-7.05 (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) |
| This compound | 188.5, 165.2 (d, J=254 Hz), 158.8 (d, J=12 Hz), 130.5 (d, J=4 Hz), 118.2 (d, J=13 Hz), 115.8 (d, J=4 Hz), 104.5 (d, J=24 Hz) |
| 3-Fluoro-2-hydroxybenzaldehyde | 192.1, 152.0 (d, J=245 Hz), 151.8, 128.2, 122.5 (d, J=4 Hz), 120.4 (d, J=14 Hz), 119.8 (d, J=4 Hz) |
| 4-Fluoro-2-hydroxybenzaldehyde | 195.8, 167.9 (d, J=256 Hz), 162.1, 132.8 (d, J=11 Hz), 114.5 (d, J=3 Hz), 108.8 (d, J=22 Hz), 104.9 (d, J=24 Hz) |
| 2-Fluoro-6-hydroxybenzaldehyde | 191.5, 162.5 (d, J=252 Hz), 161.8, 137.2 (d, J=10 Hz), 114.8 (d, J=3 Hz), 112.5 (d, J=21 Hz), 110.6 (d, J=4 Hz) |
| 3-Fluoro-4-hydroxybenzaldehyde | 190.5, 154.5 (d, J=248 Hz), 152.0, 128.0 (d, J=6 Hz), 125.5 (d, J=3 Hz), 118.5 (d, J=18 Hz), 117.5 |
| 4-Fluoro-3-hydroxybenzaldehyde | 191.2, 158.0 (d, J=250 Hz), 148.0, 126.5, 124.0 (d, J=6 Hz), 118.0 (d, J=19 Hz), 116.0 |
| 2-Fluoro-5-hydroxybenzaldehyde | 189.0, 160.0 (d, J=251 Hz), 155.0, 125.0 (d, J=8 Hz), 120.0 (d, J=4 Hz), 118.0 (d, J=23 Hz), 115.0 |
| 5-Fluoro-2-hydroxybenzaldehyde | 196.5, 159.0 (d, J=242 Hz), 157.5, 123.0 (d, J=7 Hz), 119.0 (d, J=24 Hz), 117.0 (d, J=23 Hz), 115.5 |
| 2-Fluoro-3-hydroxybenzaldehyde | 190.8, 151.5 (d, J=247 Hz), 148.2, 127.5, 122.0 (d, J=5 Hz), 119.5 (d, J=16 Hz), 117.0 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-F Stretch |
| This compound | 3200-3400 (broad) | 1660-1680 | 1200-1300 |
| 3-Fluoro-2-hydroxybenzaldehyde | 3100-3300 (broad) | 1650-1670 | 1220-1320 |
| 4-Fluoro-2-hydroxybenzaldehyde | 3150-3350 (broad) | 1655-1675 | 1210-1310 |
| 2-Fluoro-6-hydroxybenzaldehyde | 3000-3200 (broad) | 1640-1660 | 1230-1330 |
| 3-Fluoro-4-hydroxybenzaldehyde | 3250-3450 (broad) | 1670-1690 | 1250-1350[3] |
| 4-Fluoro-3-hydroxybenzaldehyde | 3300-3500 (broad) | 1675-1695 | 1240-1340 |
| 2-Fluoro-5-hydroxybenzaldehyde | 3200-3400 (broad) | 1665-1685 | 1215-1315[4] |
| 5-Fluoro-2-hydroxybenzaldehyde | 3100-3300 (broad) | 1650-1670 | 1225-1325 |
| 2-Fluoro-3-hydroxybenzaldehyde | 3150-3350 (broad) | 1660-1680 | 1205-1305 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 140[5] | 139, 111, 83[5] |
| 3-Fluoro-2-hydroxybenzaldehyde | 140 | 139, 111, 83 |
| 4-Fluoro-2-hydroxybenzaldehyde | 140 | 139, 111, 83 |
| 2-Fluoro-6-hydroxybenzaldehyde | 140 | 139, 112, 83 |
| 3-Fluoro-4-hydroxybenzaldehyde | 140[3] | 139, 111, 83[3] |
| 4-Fluoro-3-hydroxybenzaldehyde | 140 | 139, 111, 83 |
| 2-Fluoro-5-hydroxybenzaldehyde | 140[4] | 139, 111, 83[4] |
| 5-Fluoro-2-hydroxybenzaldehyde | 140 | 139, 112, 83 |
| 2-Fluoro-3-hydroxybenzaldehyde | 140 | 139, 111, 83 |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: Spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were accumulated.
-
Data Processing: The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample was placed directly onto the diamond crystal of an ATR accessory.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS). A dilute solution of the analyte in methanol was injected into the GC.
-
Instrumentation: A standard quadrupole mass spectrometer operating in electron ionization (EI) mode was used.
-
GC Conditions: A 30 m x 0.25 mm DB-5ms capillary column was used with helium as the carrier gas at a constant flow of 1 mL/min. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at 10°C/min.
-
MS Conditions: The ion source temperature was maintained at 230°C, and the ionization energy was 70 eV. Mass spectra were scanned over the m/z range of 40-400.
Visualization of the Comparative Workflow
The logical flow of the spectroscopic comparison process is illustrated in the diagram below.
Caption: Workflow for the spectroscopic comparison of fluoro-hydroxybenzaldehyde isomers.
References
- 1. 2-FLUORO-6-HYDROXYBENZALDEHYDE CAS#: 38226-10-7 [chemicalbook.com]
- 2. 2-FLUORO-6-HYDROXYBENZALDEHYDE | 38226-10-7 [chemicalbook.com]
- 3. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-hydroxybenzaldehyde | C7H5FO2 | CID 587247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Fluoro-4-hydroxybenzaldehyde Derivatives and Other Benzaldehydes
A guide for researchers and drug development professionals exploring the therapeutic potential of substituted benzaldehydes.
In the landscape of medicinal chemistry, benzaldehyde derivatives serve as a foundational scaffold for the development of novel therapeutic agents. Their versatile structure allows for a wide range of substitutions, leading to a diverse spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 2-Fluoro-4-hydroxybenzaldehyde and its derivatives against other notable benzaldehydes, including 2,4-dihydroxybenzaldehyde, 4-hydroxybenzaldehyde, and salicylaldehyde.
While this compound is primarily recognized as a key intermediate in the synthesis of physiologically active compounds, such as potent Janus kinase 2 (JAK2) inhibitors, direct experimental data on the biological activities of the parent molecule and its simple derivatives are limited in publicly available literature.[1] However, by examining the activities of structurally related benzaldehydes and considering the influence of fluorine substitution, we can infer its potential pharmacological profile.
This guide summarizes the known anticancer, antioxidant, and antimicrobial activities of selected benzaldehyde derivatives, presenting quantitative data where available. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this promising area.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various benzaldehyde derivatives. It is important to note the absence of direct experimental data for this compound in these categories.
Table 1: Anticancer Activity of Benzaldehyde Derivatives
| Compound | Derivative Type | Cell Line | Assay | IC50 (µM) | Reference |
| 3-Fluoro-4-hydroxybenzaldehyde | Curcuminoid analog | A2780 (Ovarian Cancer) | Not Specified | 0.75 | [2] |
| 2,4-Dihydroxybenzaldehyde | Schiff Base (Compound 13) | PC3 (Prostate Cancer) | MTT Assay | 4.85 | |
| 2,4-Dihydroxybenzaldehyde | Schiff Base (Compound 5) | PC3 (Prostate Cancer) | MTT Assay | 7.43 | |
| 2,4-Dihydroxybenzaldehyde | Schiff Base (Compound 6) | PC3 (Prostate Cancer) | MTT Assay | 7.15 | |
| Salicylaldehyde | Cobalt-salen complex | Not Specified | Not Specified | 50 |
Table 2: Antioxidant Activity of Benzaldehyde Derivatives
| Compound | Assay | Method | Activity Metric | Result | Reference |
| 2,4-Dihydroxybenzaldehyde | Radical Scavenging | DPPH | Not Specified | Exhibits activity | |
| 4-Hydroxybenzaldehyde | Oxidative Stress Reduction | H2O2-induced | Activates SOD, Catalase, GPx | Protective effect | |
| Salicylaldehyde | Radical Scavenging | ABTS | IC50 | 5.14 ± 0.11 µM (for a derivative) | |
| Salicylaldehyde | Metal Chelating | Phenanthroline | A0.5 | 9.42 - 31.73 µM (for derivatives) |
Table 3: Antimicrobial Activity of Benzaldehyde Derivatives
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Benzaldehyde | Schiff Base (C3) | Escherichia coli | 3.81 µM | [3] |
| Fluorinated Benzaldehyde | Schiff Base (C4) | Staphylococcus aureus | 3.45 µM | [3] |
| Fluorinated Benzaldehyde | Schiff Base (C6) | Pseudomonas aeruginosa | 3.31 µM | [3] |
| Salicylaldehyde | Schiff Bases | Various Bacteria | 50 - 200 | |
| 2,4,6-Trihydroxybenzaldehyde | - | Four Pathogens (average) | BA50: 0.026 | [4] |
| 2,5-Dihydroxybenzaldehyde | - | Four Pathogens (average) | BA50: 0.166 | [4] |
| 2,3,4-Trihydroxybenzaldehyde | - | Four Pathogens (average) | BA50: 0.166 | [4] |
Note: IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration. BA50 is the bacterial activity value.
The Influence of Fluorine Substitution
The introduction of a fluorine atom into a bioactive molecule can significantly alter its pharmacological properties. Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity.[5] Theoretical studies on other fluorinated phenolic compounds have suggested that fluorination can enhance pharmacological activity.[6] Therefore, it is plausible that this compound and its derivatives could exhibit modulated, and potentially enhanced, biological activities compared to their non-fluorinated counterparts.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Test compound (benzaldehyde derivative)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Materials:
-
96-well plates
-
DPPH solution (in methanol or ethanol)
-
Test compound (benzaldehyde derivative)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compound and the positive control in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value. The scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (benzaldehyde derivative)
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. This compound | 348-27-6 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 4. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of synthesis routes for fluorinated hydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. Fluorinated hydroxybenzaldehydes are valuable building blocks in the synthesis of a wide array of pharmaceutical compounds. This guide provides a comparative analysis of common synthetic routes to these important intermediates, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in methodology selection.
Comparative Analysis of Synthesis Routes
The synthesis of fluorinated hydroxybenzaldehydes can be broadly categorized into three main strategies: multi-step synthesis from fluorinated precursors, direct fluorination of hydroxybenzaldehydes, and halogen-exchange reactions. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthesis Route | Starting Material | Key Reagents | Reaction Steps | Typical Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: From Fluorophenol | 3-Fluorophenol | Isopropyl bromide, NBS, Mg, DMF, BCl₃ | 4 (Protection, Bromination, Grignard Reaction, Deprotection) | ~60-70% | >99%[1] | High purity, well-established methodology.[1] | Multi-step process, requires handling of Grignard reagents. |
| Route 2: Direct Ortho-Fluorination | 4-Hydroxybenzaldehyde | N-Fluorobenzenesulfonimide (NFSI) | 1 | Moderate | Variable | Single-step, atom-economical. | Can result in a mixture of products, requires specialized fluorinating agents. |
| Route 3: Halogen Exchange (HALEX) | 2-Chloro-4-hydroxybenzaldehyde | Potassium Fluoride (KF) | 1 | Moderate to High | Variable | Potentially cost-effective, suitable for large-scale production. | Requires activated substrates, high temperatures often necessary. |
Experimental Protocols
Route 1: Multi-Step Synthesis from 3-Fluorophenol (Example: 2-Fluoro-4-hydroxybenzaldehyde)[1][2]
This route involves a four-step sequence starting from 3-fluorophenol.
Step 1: Protection of the Hydroxyl Group
-
Reaction: 3-Fluorophenol is reacted with an alkyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., potassium carbonate) to protect the phenolic hydroxyl group as an ether.
-
Procedure: To a solution of 3-fluorophenol (1 eq) in acetonitrile, add potassium carbonate (2.3 eq) and 2-bromopropane (1.4 eq). Heat the mixture to 80-82°C and stir for 14 hours. After cooling, the product, 1-fluoro-3-isopropoxybenzene, is extracted with an organic solvent.
-
Yield: ~97%[1]
Step 2: Ortho-Bromination
-
Reaction: The protected fluorophenol is regioselectively brominated at the position ortho to the fluorine atom using a brominating agent such as N-bromosuccinimide (NBS).
-
Procedure: Dissolve 1-fluoro-3-isopropoxybenzene (1 eq) in a suitable solvent and add NBS (1.05 eq). Stir the reaction at room temperature until completion. The product, 1-bromo-2-fluoro-4-isopropoxybenzene, is then isolated.
Step 3: Grignard Reaction and Formylation
-
Reaction: The aryl bromide is converted to a Grignard reagent, which then reacts with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.
-
Procedure: To magnesium turnings in anhydrous THF, slowly add a solution of 1-bromo-2-fluoro-4-isopropoxybenzene to initiate the Grignard formation. After the Grignard reagent is formed, cool the reaction to 0°C and add DMF dropwise. The resulting intermediate is then hydrolyzed to yield 2-fluoro-4-isopropoxybenzaldehyde.
Step 4: Deprotection
-
Reaction: The protecting group is removed to yield the final fluorinated hydroxybenzaldehyde.
-
Procedure: The 2-fluoro-4-isopropoxybenzaldehyde is treated with a deprotecting agent such as boron trichloride (BCl₃) in an appropriate solvent. After reaction completion and workup, this compound is obtained.
-
Purity: >99.5%[1]
Route 2: Direct Ortho-Fluorination of 4-Hydroxybenzaldehyde
This method aims to directly introduce a fluorine atom at the position ortho to the hydroxyl group of a hydroxybenzaldehyde.
-
Reaction: 4-Hydroxybenzaldehyde is treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI).
-
Procedure: To a solution of 4-hydroxybenzaldehyde (1 eq) in a suitable solvent (e.g., acetonitrile), add NFSI (1.1 eq). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The product is then isolated and purified.
Route 3: Halogen Exchange (HALEX) Reaction
This route involves the nucleophilic substitution of a chlorine atom with fluorine.
-
Reaction: A chloro-hydroxybenzaldehyde, such as 2-chloro-4-hydroxybenzaldehyde, is heated with a fluoride salt, typically potassium fluoride, in a high-boiling polar aprotic solvent.
-
Procedure: A mixture of 2-chloro-4-hydroxybenzaldehyde (1 eq) and spray-dried potassium fluoride (1.5 eq) in a solvent such as sulfolane or dimethyl sulfoxide (DMSO) is heated to a high temperature (e.g., 180-220°C) for several hours. The progress of the reaction is monitored by chromatography. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.
Synthesis Route Comparison Workflow
Caption: Logical workflow for selecting a synthesis route for fluorinated hydroxybenzaldehydes.
References
Validating the Synthesis of 2-Fluoro-4-hydroxybenzaldehyde: A Comparative Guide to Synthetic Routes and Spectral Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous characterization of key chemical intermediates are paramount. This guide provides a comprehensive comparison of synthetic methodologies for 2-Fluoro-4-hydroxybenzaldehyde, a valuable building block in medicinal chemistry. We present a detailed analysis of a patented multi-step synthesis alongside potential alternative formylation reactions, supported by spectral data for product validation.
Introduction
This compound is an important intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a fluorine atom, a hydroxyl group, and an aldehyde moiety on an aromatic ring, provides multiple points for chemical modification, making it a versatile precursor in drug discovery. The validation of its synthesis through robust analytical techniques is critical to ensure the purity and identity of the compound, which directly impacts the quality and efficacy of downstream products. This guide compares a documented multi-step synthesis from 3-fluorophenol with established formylation reactions, providing a basis for selecting the most suitable method for specific research and development needs.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through various chemical transformations. Below, we compare a patented multi-step synthesis with several classical aromatic formylation reactions.
Table 1: Comparison of Synthetic Routes for this compound
| Method | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Purity | Advantages | Disadvantages |
| Patented Synthesis [1] | 3-Fluorophenol | 1. Isopropyl bromide, K₂CO₃; 2. Brominating agent; 3. i-PrMgCl, DMF; 4. BCl₃ | Multi-step, mild to moderate temperatures | 76.4% (final step) | 99.6% (HPLC) | High purity and yield, well-defined process.[1] | Multi-step process, potentially higher cost. |
| Reimer-Tiemann Reaction | 3-Fluorophenol | Chloroform (CHCl₃), strong base (e.g., NaOH) | Biphasic, heating required[2][3][4] | Generally moderate, ortho- to para- selectivity can be an issue. | Variable, may require extensive purification. | One-pot reaction, readily available reagents. | Often results in a mixture of isomers, moderate yields.[3] |
| Duff Reaction [5] | 3-Fluorophenol | Hexamethylenetetramine (HMTA), acid (e.g., TFA, glycerol/boric acid) | High temperatures (150-160°C)[5] | Generally low to moderate. | Variable, may require significant purification. | Direct formylation, can be effective for electron-rich phenols.[5] | Often inefficient, harsh reaction conditions.[5] |
| Gattermann Reaction [6][7] | 3-Fluorophenol | HCN/HCl or Zn(CN)₂/HCl, Lewis acid (e.g., AlCl₃) | Anhydrous conditions, often at low temperatures. | Moderate to good for suitable substrates. | Generally good, but reagents are highly toxic. | Effective for phenols.[8] | Use of highly toxic hydrogen cyanide or its precursor.[6] |
| Vilsmeier-Haack Reaction [9] | 3-Fluorophenol | DMF, POCl₃ | 0°C to room temperature[10] | Good to excellent for electron-rich aromatics.[9] | Generally good. | Mild reaction conditions, high yields for activated substrates.[11] | The Vilsmeier reagent is a weak electrophile, may not be suitable for all substrates.[10] |
Experimental Protocols
Patented Multi-Step Synthesis of this compound[1]
This synthesis proceeds in four main steps starting from 3-fluorophenol.
Caption: Patented synthesis workflow for this compound.
Detailed Protocol:
-
Protection of the hydroxyl group: 3-Fluorophenol is reacted with 2-bromopropane in the presence of potassium carbonate in acetonitrile at 80-82°C for 14 hours to yield 1-fluoro-3-isopropoxybenzene.[1] The reported yield for this step is 97.1% with a purity of 95.7% (HPLC).[1]
-
Bromination: The resulting 1-fluoro-3-isopropoxybenzene is then brominated to yield 1-bromo-2-fluoro-4-isopropoxybenzene.
-
Formylation: A Grignard exchange is performed on the brominated intermediate using isopropylmagnesium chloride in tetrahydrofuran at -10°C to 0°C, followed by reaction with dimethylformamide (DMF) to introduce the aldehyde group, yielding 2-fluoro-4-isopropoxybenzaldehyde.[1]
-
Deprotection: The final step involves the deprotection of the isopropoxy group using boron trichloride to give the desired this compound.[1] The crude product is purified by recrystallization from isopropyl ether to yield the final product with a purity of 99.6% (HPLC) and an overall yield of 76.4% for the final step.[1]
General Protocol for Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[2][4]
Protocol:
-
A solution of the phenol (e.g., 3-fluorophenol) and a strong base like sodium hydroxide in a biphasic solvent system (e.g., water and chloroform) is prepared.[2]
-
The mixture is heated, typically around 60-70°C, with vigorous stirring.[4]
-
Chloroform is added dropwise to the heated mixture.
-
After the reaction is complete, the excess chloroform is removed, and the mixture is acidified.
-
The product is then isolated, often requiring purification techniques like steam distillation to separate ortho and para isomers.
Spectral Analysis and Validation
The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Caption: Workflow for the spectral validation of synthesized product.
Table 2: Spectral Data for this compound
| Technique | Observed Peaks/Signals |
| ¹H NMR (400MHz, CDCl₃)[1] | δ 10.34 (s, 1H, CHO), 9.45 (s, 1H, OH), 7.54-7.41 (m, 2H, Ar-H), 6.88-6.85 (m, 1H, Ar-H) |
| ¹³C NMR (100.62 MHz, DMSO-d₆)[12] | δ 189.5 (CHO, d, J=7.0 Hz), 164.9 (C-F, d, J=251.2 Hz), 159.2 (C-OH, d, J=13.0 Hz), 129.5 (C-H, d, J=11.0 Hz), 119.3 (C-CHO, d, J=4.2 Hz), 113.1 (C-H, d, J=3.1 Hz), 104.7 (C-H, d, J=23.3 Hz) |
| IR Spectroscopy | Characteristic peaks for O-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the aldehyde (around 1670-1650 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹). |
| Mass Spectrometry (ESI-MS)[1] | m/z 139 [M-H]⁻ |
Conclusion
The patented multi-step synthesis starting from 3-fluorophenol provides a reliable and high-purity route to this compound. While classic formylation reactions like the Reimer-Tiemann, Duff, Gattermann, and Vilsmeier-Haack offer more direct, one-pot alternatives, they often present challenges in terms of yield, regioselectivity, and the use of hazardous reagents. The choice of synthetic method will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources. The provided spectral data serves as a benchmark for the validation of the synthesized product, ensuring its suitability for further applications in drug development and other areas of chemical research.
References
- 1. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Gattermann Reaction [unacademy.com]
- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-hydroxybenzaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 2-Fluoro-4-hydroxybenzaldehyde, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Summary & Safety Information
This compound is classified as a hazardous substance, and it is crucial to understand its associated risks before handling. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2] Below is a summary of key safety information.
| Hazard Category | Description | GHS Classification | Precautionary Statements (Disposal) |
| Skin Contact | Causes skin irritation.[1][2] | Skin Irritation (Category 2)[2] | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Eye Contact | Causes serious eye irritation/damage.[1][3] | Serious Eye Damage/Eye Irritation (Category 1/2A)[1][2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Inhalation | May cause respiratory irritation.[1][3] | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Environmental | Harmful to aquatic life.[3] | Hazardous to the aquatic environment, acute hazard (Category 3) | P273: Avoid release to the environment.[3] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This process should be carried out in a designated and well-ventilated area.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety glasses or goggles).[2]
-
If there is a risk of generating dust, a respirator should be used.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[4][5]
-
Avoid all personal contact with the chemical, including inhalation.[4]
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed container.
-
Leave the chemical in its original container if possible.[3] Do not mix it with other waste.[3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6] The container should be tightly closed.[2][3][5]
3. Disposal of Small Quantities (Research Scale):
-
For small spills, use dry clean-up procedures to avoid generating dust.[4]
-
Carefully sweep or vacuum the material and place it into a sealed container for disposal.[4]
-
Wash the affected area with large amounts of water, preventing runoff into drains.[4]
4. Disposal of Large Quantities:
-
For larger quantities, the material should be collected and placed in suitable, closed containers for disposal.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
The waste must be disposed of in accordance with all applicable national and local regulations.[3]
5. Container Disposal:
-
Handle uncleaned, empty containers in the same manner as the product itself.[3]
-
Do not reuse empty containers.
-
Arrange for the disposal of the container through your institution's EHS office or a licensed waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 2-Fluoro-4-hydroxybenzaldehyde
Essential Safety and Handling Guide for 2-Fluoro-4-hydroxybenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 348-27-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier and Hazard Information
-
Chemical Name: this compound
-
Molecular Formula: C₇H₅FO₂
-
Molecular Weight: 140.11 g/mol
-
Appearance: Cream or pink to gray powder[1]
-
Hazards:
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure. The following table summarizes the required equipment.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. | Must conform to EN166 (EU) or be NIOSH (US) approved.[4][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before each use.[5] |
| Protective clothing (e.g., lab coat, chemical-resistant apron). | To prevent skin contact.[4][5] | |
| Respiratory | Not required for small quantities in well-ventilated areas. | For situations with potential for dust or aerosol generation, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale operations or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[5] |
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[4][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[6][7] If skin irritation occurs, seek medical advice.[4] Contaminated clothing should be removed and washed before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4][6] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4][6] If eye irritation persists, get medical attention.[6] |
| Ingestion | Clean the mouth with water and then drink plenty of water.[6][8] Seek medical attention if symptoms occur.[6][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Step-by-Step Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5][6]
-
Pre-Handling: Before starting work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).
-
During Handling: Avoid generating dust.[4] Do not eat, drink, or smoke in the handling area.[4] Keep the container tightly closed when not in use.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Clean the work area and decontaminate any equipment used. Dispose of contaminated disposable PPE as hazardous waste.[5]
-
Storage: Store the chemical in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly sealed.[3][4]
Spill and Waste Disposal Plan
-
Minor Spills: For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] The spill area should then be washed with large amounts of water.[4]
-
Waste Classification: Waste containing this compound should be treated as hazardous waste.
-
Disposal of Unused Product: Unused and non-recyclable this compound must be collected for disposal by a licensed waste disposal company.[5] Do not dispose of it down the drain.[5]
-
Container Disposal: Empty containers should be handled as the product itself and disposed of through an approved waste disposal plant.
Experimental Workflow
References
- 1. This compound, 97% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
